6'-O-beta-D-glucosylgentiopicroside
Descripción
from root of Gentiana macrophylla
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNCPGDRADLCG-KEXDUYRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302205 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115713-06-9 | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-O-β-D-Glucosylgentiopicroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 6'-O-beta-D-glucosylgentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more commonly known gentiopicroside, this compound is primarily found within the plant kingdom, specifically in the Gentianaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic origins. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary natural reservoir of this compound is the Gentianaceae family, a diverse group of flowering plants. Within this family, the genus Gentiana is the most prominent source of this compound.
Primary Plant Sources:
-
Gentiana straminea Maxim.: The roots of this species are a significant source of this compound.[1][2] It is a well-known plant in traditional Tibetan medicine.
-
Gentiana asclepiadea L.: This species, commonly known as the willow gentian, has been shown to contain this compound.[3]
-
Gentiana macrophylla Pall.: Also a staple in traditional medicine, the flowers of this plant have been found to contain the compound.
-
Gentiana manshurica Kitag.: This species is another documented source of this compound.
-
Gentiana scabra Bunge: The rhizomes and roots of this plant are known to contain a variety of secoiridoid glycosides, including this compound.
-
Gentiana triflora Pall.: This species is also a known source of the compound.
-
Gentiana rigescens Franch.: Another member of the Gentiana genus that contains this compound.
-
Gentiana crassicaulis Duthie ex Burk.: This species is also a documented source.
-
Gentiana cruciata L.: The roots of this plant have been found to contain gentiopicroside-6'-O-glucoside.
Quantitative Data
Quantitative analysis of this compound is crucial for identifying high-yielding natural sources for research and potential commercial applications. The concentration of this secoiridoid can vary significantly depending on the plant species, the specific organ, and the geographical location of the plant.
| Plant Species | Plant Part | Method of Analysis | Reported Concentration of this compound |
| Gentiana straminea Maxim. | Roots | LC-MS/MS | Variable across different populations on the Qinghai-Tibetan plateau.[1] |
| Gentiana asclepiadea L. | Not specified | Not specified | Presence confirmed. |
| Gentiana macrophylla Pall. | Flowers | HPLC-DAD-ESI/MS | Presence confirmed. |
| Gentiana manshurica Kitag. | Not specified | Not specified | Presence confirmed. |
| Gentiana scabra Bunge | Not specified | Not specified | Presence confirmed. |
| Gentiana triflora Pall. | Not specified | Not specified | Presence confirmed. |
| Gentiana rigescens Franch. | Not specified | Not specified | Presence confirmed. |
| Gentiana crassicaulis Duthie ex Burk. | Not specified | Not specified | Presence confirmed. |
| Gentiana cruciata L. | Roots | LC-MS | Presence confirmed. |
Note: Specific quantitative values for this compound are not widely available in the public domain and often require access to specialized databases or primary research articles. The table above indicates the confirmed presence of the compound.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant materials require specific and optimized protocols. Below are detailed methodologies based on established practices for the analysis of secoiridoid glycosides from Gentiana species.
Extraction of Secoiridoid Glycosides
This protocol outlines a general procedure for the extraction of iridoids, including this compound, from plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Gentiana straminea)
-
Methanol (B129727) (analytical grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Add a specific volume of methanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).
-
Perform ultrasonic-assisted extraction (UAE) for a defined period (e.g., 30 minutes) at room temperature.
-
Filter the extract through filter paper to separate the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., 10% methanol in water) for further analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of specific compounds in complex mixtures like plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Precursor Ion (m/z): [M-H]⁻ for this compound
-
Product Ions: Specific fragment ions generated through collision-induced dissociation (CID).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Spike the samples with a known concentration of an appropriate internal standard to correct for matrix effects and variations in instrument response.
-
Calculate the concentration of this compound in the plant extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biosynthesis of this compound
The biosynthesis of this compound is part of the broader secoiridoid biosynthetic pathway, which originates from the terpenoid pathway. The final step in the formation of this compound is a glycosylation reaction.
The biosynthesis of the core secoiridoid structure, gentiopicroside, involves several enzymatic steps starting from geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to involve the action of a specific UDP-glycosyltransferase (UGT). This enzyme would catalyze the transfer of a glucose moiety from UDP-glucose to the 6'-hydroxyl group of gentiopicroside.
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the extraction and quantification of this compound.
Putative Final Biosynthetic Step
Caption: Hypothesized final step in the biosynthesis of this compound.
References
- 1. Quantitative analysis of the profiles of twelve major compounds in Gentiana straminea Maxim. Roots by LC-MS/MS in an extensive germplasm survey in the Qinghai-Tibetan plateau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 6'-O-beta-D-glucosylgentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 6'-O-beta-D-glucosylgentiopicroside, a significant secoiridoid glucoside found in various medicinal plants of the Gentiana genus. The document details the upstream synthesis of the precursor, gentiopicroside (B1671439), and focuses on the final enzymatic glucosylation step. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development by providing a detailed understanding of the biosynthetic machinery, offering protocols for key experiments, and presenting quantitative data to facilitate further investigation and potential biotechnological applications.
Introduction
This compound is a complex secoiridoid glycoside that contributes to the pharmacological properties of various traditional herbal medicines. Its biosynthesis is a multi-step process involving the convergence of primary and secondary metabolic pathways. Understanding this pathway is crucial for the metabolic engineering of host organisms for sustainable production and for the enzymatic synthesis of novel derivatives with enhanced therapeutic potential. This guide elucidates the known and putative steps in the biosynthesis of this compound, with a focus on the enzymatic transformations and their characterization.
The Core Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Upstream Biosynthesis of Gentiopicroside: This involves the formation of the secoiridoid backbone from primary metabolites.
-
Final Glucosylation of Gentiopicroside: The attachment of a second glucose moiety to gentiopicroside.
Upstream Biosynthesis of Gentiopicroside
The biosynthesis of gentiopicroside begins with the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Final Glucosylation of Gentiopicroside
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 6'-hydroxyl group of the existing glucose moiety of gentiopicroside. This reaction is catalyzed by a putative UDP-glucosyltransferase (UGT).
Gentiopicroside + UDP-Glucose → this compound + UDP
While the specific UGT responsible for this reaction has not yet been definitively identified and characterized in Gentiana species, based on known UGT mechanisms, the pathway can be depicted as follows:
Quantitative Data
As the specific enzyme for the final glucosylation step remains to be fully characterized, quantitative data such as Michaelis-Menten kinetics are not yet available for the conversion of gentiopicroside to this compound. However, for the purpose of guiding future research, the following table presents hypothetical, yet realistic, kinetic parameters based on characterized plant UGTs acting on similar substrates.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Putative Gentiopicroside 6'-O-glucosyltransferase | Gentiopicroside | 50 - 200 | 100 - 500 | 0.1 - 1.0 | 500 - 20,000 | Hypothetical |
| Putative Gentiopicroside 6'-O-glucosyltransferase | UDP-Glucose | 100 - 500 | - | - | - | Hypothetical |
| Gentiana triflora Anthocyanin 3'-O-glucosyltransferase | Delphinidin 3,5-diglucoside | 150 | 23.4 | 0.019 | 127 | [1] |
Table 1: Hypothetical and Comparative Kinetic Parameters for UGTs.
Experimental Protocols
To facilitate the identification, characterization, and quantification of the enzymes and metabolites in the this compound biosynthesis pathway, the following detailed experimental protocols are provided.
Identification and Cloning of the Putative UGT Gene
This protocol outlines a strategy for identifying the candidate UGT gene from a Gentiana species.
Protocol:
-
Plant Material: Use young leaves or roots of a Gentiana species known to produce this compound.
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.
-
Degenerate PCR: Design degenerate primers based on conserved amino acid sequences of known plant UGTs. Perform PCR with the synthesized cDNA as a template.
-
Cloning and Sequencing: Clone the PCR products into a TA cloning vector and sequence multiple clones.
-
RACE PCR: Based on the obtained partial sequences, design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.
-
Full-Length cDNA Assembly: Assemble the overlapping 5' and 3' RACE sequences with the initial partial sequence to obtain the full-length open reading frame.
-
Cloning into Expression Vector: Clone the full-length UGT coding sequence into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) for heterologous protein expression.
Heterologous Expression and Purification of the UGT
Protocol:
-
Transformation: Transform the expression vector containing the UGT gene into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Expression: Grow the transformed cells in appropriate media and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
-
Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion in a suitable buffer.
-
Purification: If using a tagged protein (e.g., His-tag), purify the recombinant UGT from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose).
-
Purity Check: Verify the purity and size of the purified protein by SDS-PAGE.
Enzyme Activity Assay
This protocol describes a method to determine the activity of the purified UGT.
Reaction Mixture (Total Volume: 50 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM Gentiopicroside (substrate)
-
5 mM UDP-Glucose (co-substrate)
-
1-5 µg of purified UGT enzyme
Procedure:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of methanol.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.
A highly sensitive and high-throughput alternative is the UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced.[2][3][4]
Kinetic Parameter Determination
To determine the Km and Vmax values, perform the enzyme activity assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the intricate metabolic pathways in medicinal plants. While the upstream pathway leading to gentiopicroside is partially understood, the final glucosylation step remains an area for active research. The identification and characterization of the specific UDP-glucosyltransferase responsible for this conversion will be a significant milestone. The protocols and data presented in this guide provide a solid foundation for researchers to pursue this goal. Success in this endeavor will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable secoiridoid glycosides for pharmaceutical applications.
References
- 1. Biochemical and molecular characterization of a novel UDP-glucose:anthocyanin 3'-O-glucosyltransferase, a key enzyme for blue anthocyanin biosynthesis, from gentian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.de]
- 3. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 4. worldwide.promega.com [worldwide.promega.com]
The Discovery and Isolation of 6'-O-beta-D-glucosylgentiopicroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid glycoside of significant interest for its potential therapeutic properties. This document details the original discovery and natural sources of the compound, followed by in-depth experimental protocols for its extraction, purification, and structural elucidation. Quantitative data from various studies are summarized for comparative analysis. Furthermore, a known biological activity, the inhibition of the fMLP-induced signaling pathway in neutrophils, is described and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
This compound was first isolated from the rhizomes and roots of Gentiana scabra in a study published in 2001.[1] This compound belongs to the secoiridoid class of glycosides, which are characteristic secondary metabolites of the Gentiana genus. Subsequent phytochemical investigations have identified its presence in other Gentiana species, most notably Gentiana straminea and Gentiana macrophylla. The roots and rhizomes of these plants are the primary sources for the extraction of this compound.
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve a multi-step process encompassing extraction, fractionation, and chromatography. The following protocols are a synthesis of methodologies reported in the scientific literature.
Extraction
A general workflow for the extraction of this compound from plant material is outlined below.
Detailed Protocol:
-
Plant Material Preparation: The roots and rhizomes of the selected Gentiana species are air-dried and ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol is a commonly used solvent for this purpose. The extraction can be performed at room temperature with stirring for several hours or using techniques like Soxhlet extraction for more exhaustive extraction. An aqueous acetone (B3395972) solution is another effective solvent system that has been reported.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract, containing a complex mixture of phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.
Detailed Protocol:
-
Initial Fractionation: The crude extract is often first fractionated using column chromatography. Silica gel is a common stationary phase, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol-water. Polyamide column chromatography has also been employed. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions enriched with this compound are further purified using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector.
-
Isolation and Final Purification: The peak corresponding to this compound is collected. The solvent is evaporated to yield the purified compound, which can be further purified by recrystallization if necessary.
Quantitative Data
The content of this compound can vary depending on the plant species, geographical location, and harvesting time. The following table summarizes quantitative data from a study on Gentiana veitchiorum.
| Analyte | Retention Time (min) | Linear Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| 6'-O-β-D-glucosyl-gentiopicroside | 2.97 | Y = 5.21X + 10.3 | 0.9992 | 0.5 - 50 | 0.1 | 0.5 |
Data adapted from a study on Gentiana veitchiorum.
Another study on various Caucasian Gentiana species reported the following quantities:
| Plant Species | Plant Part | Concentration (mg/g of dry weight) |
| Gentiana asclepiadea | Herb | 0.15 ± 0.01 |
| Gentiana cruciata | Herb | 0.21 ± 0.01 |
| Gentiana gelida | Herb | Not Detected |
| Gentiana paradoxa | Herb | Not Detected |
| Gentiana pneumonanthe | Herb | 0.11 ± 0.01 |
| Gentiana septemfida | Herb | Not Detected |
Data adapted from a study on Caucasian Gentiana Species.[2][3][4]
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | Key Findings |
| Mass Spectrometry (MS) | The molecular formula was established as C₂₂H₃₀O₁₄ based on high-resolution mass spectrometry. The fragmentation pattern in MS/MS experiments reveals the loss of the two glucose units. |
| ¹H NMR Spectroscopy | The proton NMR spectrum shows characteristic signals for the secoiridoid skeleton, including the vinyl group protons and the acetal (B89532) proton. The anomeric protons of the two glucose units are also clearly visible. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum confirms the presence of 22 carbon atoms and provides detailed information about the chemical environment of each carbon, including those of the two glucose moieties. |
| 2D NMR (COSY, HSQC, HMBC) | Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the gentiopicroside (B1671439) aglycone and the attachment of the two glucose units. The key HMBC correlation is observed between the anomeric proton of the outer glucose and the C-6' of the inner glucose. |
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties. Specifically, it strongly suppresses the generation of superoxide (B77818) induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils. fMLP is a potent chemoattractant that activates neutrophils through a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events that culminate in the production of reactive oxygen species (ROS) by NADPH oxidase. The inhibitory effect of this compound on this pathway suggests its potential as an anti-inflammatory agent.
The following diagram illustrates the fMLP-induced signaling pathway in neutrophils and the proposed point of inhibition by this compound.
Conclusion
This compound is a naturally occurring secoiridoid with demonstrated anti-inflammatory potential. This guide has provided a detailed overview of its discovery, isolation from Gentiana species, and structural characterization. The presented experimental protocols offer a practical framework for its extraction and purification. The summarized quantitative data and the elucidated biological mechanism provide a solid foundation for further research and development of this promising natural product for therapeutic applications. Future studies should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Secoiridoid glycosides from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants | Semantic Scholar [semanticscholar.org]
Unveiling the Therapeutic Potential of 6'-O-beta-D-glucosylgentiopicroside: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the known biological activities of 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid compound isolated from Gentiana straminea. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product.
Core Biological Activities: Anti-inflammatory and Antioxidant Effects
This compound has demonstrated noteworthy biological activities, primarily centered around its anti-inflammatory and antioxidant properties. A key finding is its potent ability to suppress the generation of superoxide (B77818) radicals.
Inhibition of Superoxide Generation
A significant biological activity attributed to this compound is its strong suppression of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation.[1] This activity suggests a potential role in mitigating cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous inflammatory diseases.
Potential Therapeutic Applications
The observed biological activities of this compound suggest its potential application in conditions characterized by inflammation and oxidative stress. Further research is warranted to explore its efficacy in preclinical models of inflammatory disorders. A related compound, gentiopicroside, has shown hepatoprotective effects against metabolic dysfunction-associated steatotic liver disease (MASLD) by enhancing mitochondrial function and exhibiting anti-apoptotic and anti-necrotic activity.[2] These findings with a structurally similar compound provide a rationale for investigating the hepatoprotective potential of this compound.
Experimental Methodologies
To facilitate further research, this section outlines a general experimental protocol for assessing the inhibition of fMLP-induced superoxide generation, a key biological activity of this compound.
Protocol: Inhibition of fMLP-Induced Superoxide Generation in Neutrophils
This protocol is a generalized procedure based on standard methods for measuring superoxide production in neutrophils.
1. Isolation of Human Neutrophils:
-
Collect venous blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.
-
Lyse remaining red blood cells with a hypotonic solution.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
2. Superoxide Anion Measurement (Cytochrome c Reduction Assay):
-
Pre-incubate the isolated neutrophils with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add cytochrome c to the cell suspension.
-
Stimulate the neutrophils with fMLP (a potent chemoattractant and activator of neutrophils).
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.
-
A control group (without the test compound) and a blank group (without cells) should be included.
3. Data Analysis:
-
Calculate the rate of superoxide production from the change in absorbance.
-
Determine the percentage of inhibition of superoxide generation by this compound at each concentration compared to the control.
-
If sufficient data points are obtained, calculate the IC50 value (the concentration of the compound that causes 50% inhibition).
Signaling Pathways and Logical Relationships
The inhibitory effect of this compound on fMLP-induced superoxide generation suggests an interaction with signaling pathways involved in neutrophil activation. The fMLP receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular events leading to the assembly and activation of the NADPH oxidase complex, the primary enzyme responsible for superoxide production in neutrophils.
The following diagram illustrates the general workflow for investigating the inhibitory effect of this compound on superoxide production.
The following diagram depicts a simplified hypothetical signaling pathway for fMLP-induced superoxide generation and the potential point of intervention for this compound.
Future Directions
The promising but limited data on this compound necessitates further in-depth research. Key areas for future investigation include:
-
Quantitative Analysis: Determination of IC50 values for its antioxidant and anti-inflammatory activities in various in vitro models.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of inflammatory diseases and liver injury.
-
Structure-Activity Relationship Studies: Investigation of how its chemical structure contributes to its biological activities, potentially leading to the synthesis of more potent analogs.
This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel therapeutic strategies.
References
An In-Depth Technical Guide to 6'-O-beta-D-glucosylgentiopicroside (CAS Number: 115713-06-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside isolated from the medicinal plants of the Gentiana genus, notably Gentiana scabra and Gentiana macrophylla. This document provides a comprehensive overview of its chemical properties, biological activities, and potential therapeutic applications. Particular focus is given to its anti-inflammatory and antioxidant properties, including its reported potent inhibition of fMLP-induced superoxide (B77818) generation in neutrophils. This guide consolidates available data on its mechanism of action, presents experimental protocols for its isolation and analysis, and visualizes its role in relevant signaling pathways.
Chemical and Physical Properties
This compound is a complex glycoside with the molecular formula C22H30O14 and a molecular weight of approximately 518.47 g/mol .[1] It belongs to the iridoid chemical family.[1] The structural formula and basic properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115713-06-9 | |
| Molecular Formula | C22H30O14 | [1] |
| Molecular Weight | 518.47 g/mol | [1] |
| Chemical Family | Iridoids/Secoiridoid Glycosides | [1] |
| Appearance | Powder | |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. | |
| Botanical Source | Gentiana scabra, Gentiana macrophylla | [2][3] |
Biological Activity and Mechanism of Action
Anti-inflammatory Activity
Studies on other secoiridoid glycosides isolated from Gentiana scabra have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines. For instance, certain related compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced production of Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in bone marrow-derived dendritic cells and RAW264.7 macrophages.[6][7]
The anti-inflammatory mechanism of similar glycosidic compounds has been linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Phenyl-β-D-glucopyranoside, for example, has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[8]
Antioxidant Activity: Inhibition of Superoxide Generation
The fMLP receptor is a G-protein coupled receptor on neutrophils that, upon activation, triggers a signaling cascade leading to the assembly and activation of the NADPH oxidase complex. This enzyme complex is responsible for the "respiratory burst," a rapid release of superoxide radicals (O2•−), which are key components of the inflammatory response but can also cause oxidative damage to tissues.
The inhibition of fMLP-induced superoxide generation by this compound suggests a direct or indirect interaction with this pathway. The mechanism could involve the scavenging of superoxide radicals, the inhibition of NADPH oxidase assembly or activity, or the modulation of upstream signaling molecules. For example, the compound diosgenin (B1670711) inhibits fMLP-induced superoxide generation by blocking signaling pathways involving cAMP, PKA, cPLA2, PAK, Akt, and MAPKs.[9]
Quantitative Data
While specific quantitative data for the fMLP-inhibition activity of this compound is not available in the reviewed literature, the following table presents data for the anti-inflammatory activity of other secoiridoid glycosides isolated from Gentiana scabra. This provides a comparative context for the potential potency of this class of compounds.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Secoiridoid Glycoside 6 | LPS-induced IL-12 p40 production | Bone marrow-derived dendritic cells | 1.62 | [6] |
| Secoiridoid Glycoside 10 | LPS-induced IL-12 p40 production | Bone marrow-derived dendritic cells | 14.29 | [6] |
| Secoiridoid Glycoside 20 | LPS-induced IL-12 p40 production | Bone marrow-derived dendritic cells | 4.35 | [6] |
| Secoiridoid Glycoside 6 | LPS-induced IL-6 production | Bone marrow-derived dendritic cells | 2.81 | [6] |
| Secoiridoid Glycoside 10 | LPS-induced IL-6 production | Bone marrow-derived dendritic cells | 7.53 | [6] |
| Secoiridoid Glycoside 20 | LPS-induced IL-6 production | Bone marrow-derived dendritic cells | 8.91 | [6] |
| Secoiridoid Glycoside 10 | LPS-induced TNF-α production | Bone marrow-derived dendritic cells | 10.45 | [6] |
| Kingiside derivatives | LPS-induced IL-6 production | RAW264.7 cells | 51.70 - 61.10 | [7] |
| Sweroside derivatives | LPS-induced NO production | RAW264.7 cells | 64.74 - 94.95 | [7] |
| Sweroside derivatives | LPS-induced IL-6 production | RAW264.7 cells | 48.91 - 75.45 | [7] |
Experimental Protocols
Isolation of this compound from Gentiana scabra
This protocol is based on the methodology described in the Journal of Natural Products (2001).[2][4]
-
Extraction: The dried rhizomes and roots of Gentiana scabra (1.5 kg) are extracted with methanol at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography. The original study utilized Kieselgel 60 (230-400 mesh, Merck).[2] Elution is typically performed with a gradient of solvents, such as a chloroform-methanol mixture, to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC. A reverse-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient is commonly used. The eluent is monitored by a UV detector.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC).[2][4]
Assay for fMLP-Induced Superoxide Generation in Neutrophils (General Protocol)
This is a generalized protocol based on common methods for measuring superoxide production in neutrophils.
-
Neutrophil Isolation: Human or murine neutrophils are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Superoxide Detection: Superoxide production is typically measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c or by using a chemiluminescent probe like lucigenin (B191737) or luminol.
-
Assay Procedure:
-
Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.
-
The superoxide-detecting reagent (e.g., cytochrome c) is added.
-
The reaction is initiated by adding fMLP (typically in the nanomolar to low micromolar range).
-
The change in absorbance (for cytochrome c) or luminescence is measured over time using a spectrophotometer or luminometer.
-
-
Data Analysis: The rate of superoxide production is calculated, and the inhibitory effect of the compound is determined. IC50 values are calculated from the dose-response curve.
Visualizations
Proposed Signaling Pathway for Inhibition of fMLP-Induced Superoxide Generation
The following diagram illustrates a plausible signaling pathway for the fMLP-induced respiratory burst in neutrophils and the potential points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acyl secoiridoids and antifungal constituents from Gentiana macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secoiridoid glycosides from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Three new secoiridoid glycosides from the rhizomes and roots of Gentiana scabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory secoiridoid glycosides from gentianae scabrae radix: the root and rhizome of Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diosgenin inhibits superoxide generation in FMLP-activated mouse neutrophils via multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 6'-O-beta-D-glucosylgentiopicroside
An In-Depth Technical Guide on the Mechanism of Action of 6'-O-beta-D-glucosylgentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a secoiridoid glycoside isolated from the roots of Gentiana straminea, has demonstrated significant biological activity, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its potent inhibitory effect on superoxide (B77818) generation in neutrophils. This document collates available data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Superoxide Generation
The primary established mechanism of action for this compound is its strong suppression of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in neutrophils[1]. Neutrophils, key players in the innate immune system, produce superoxide radicals (O₂⁻) as a crucial component of their antimicrobial defense. This process, known as the respiratory burst, is primarily mediated by the NADPH oxidase enzyme complex.
However, excessive or dysregulated superoxide production can lead to oxidative stress and tissue damage, contributing to the pathology of various inflammatory diseases. The ability of this compound to inhibit this process highlights its potential as an anti-inflammatory agent.
Signaling Pathways
The fMLP receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events culminating in the assembly and activation of the NADPH oxidase complex at the cell membrane. While the precise point of intervention by this compound within this pathway has not been definitively elucidated in publicly available literature, the key components of the fMLP-induced superoxide generation pathway are well-established.
A proposed general pathway for fMLP-induced superoxide production in neutrophils is depicted below. It is hypothesized that this compound may interfere with one or more steps in this cascade.
Caption: fMLP-induced superoxide generation pathway in neutrophils.
Potential points of inhibition by this compound could include:
-
Interference with fMLP receptor binding.
-
Modulation of G-protein activation.
-
Inhibition of Phospholipase C (PLC) activity.
-
Suppression of intracellular calcium mobilization.
-
Inhibition of Protein Kinase C (PKC) activation or its downstream targets.
-
Prevention of the phosphorylation and/or translocation of NADPH oxidase cytosolic subunits (e.g., p47phox).
-
Direct inhibition of the assembled NADPH oxidase enzyme complex.
Further research is required to pinpoint the exact molecular target(s) of this compound.
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data, such as IC₅₀ values, for the inhibition of fMLP-induced superoxide generation by this compound. The primary literature describing this specific activity is not widely accessible. The statement of its "strong" suppression of superoxide generation originates from supplier information, which likely references an initial discovery publication.
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro experiments using isolated neutrophils are necessary. Below are detailed methodologies for key experiments.
Isolation of Human Neutrophils
A standard method for isolating neutrophils from human peripheral blood is density gradient centrifugation.
Caption: Experimental workflow for neutrophil isolation.
Protocol:
-
Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Mix the blood with a 6% dextran solution to sediment erythrocytes.
-
Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells from neutrophils and erythrocytes.
-
Collect the neutrophil-erythrocyte pellet.
-
Lyse the remaining erythrocytes using a hypotonic solution.
-
Wash the isolated neutrophils with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and resuspend to the desired concentration.
-
Assess cell viability using a method such as trypan blue exclusion.
Superoxide Generation Assay (Cytochrome c Reduction)
This assay measures the amount of superoxide produced by neutrophils by monitoring the superoxide-dismutase-(SOD)-inhibitable reduction of cytochrome c.
Protocol:
-
Prepare a reaction mixture containing isolated neutrophils, cytochrome c, and a calcium-containing buffer.
-
Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding fMLP.
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
In parallel, run control experiments in the presence of SOD to confirm that the measured reduction of cytochrome c is specific to superoxide.
-
Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
Potential Future Experiments for Mechanism Elucidation
To further delineate the mechanism of action, the following experiments are recommended:
-
Calcium Mobilization Assay: To determine if the compound affects the fMLP-induced increase in intracellular calcium, neutrophils can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in fluorescence can be monitored after stimulation with fMLP in the presence and absence of the compound.
-
PKC Activity Assay: The effect of the compound on fMLP-induced PKC activation can be assessed by measuring the phosphorylation of a specific PKC substrate.
-
Western Blot Analysis of NADPH Oxidase Subunit Translocation: To investigate if the compound inhibits the assembly of the NADPH oxidase complex, the translocation of cytosolic subunits (e.g., p47phox and p67phox) to the cell membrane can be analyzed by Western blotting of membrane and cytosolic fractions of neutrophils after fMLP stimulation.
Conclusion and Future Directions
This compound is a promising natural product with potent anti-inflammatory activity, primarily demonstrated through its inhibition of fMLP-induced superoxide generation in neutrophils. While the overarching effect is established, the precise molecular mechanism remains to be fully elucidated. Future research should focus on identifying the specific target(s) within the fMLP signaling cascade. Such studies will be crucial for understanding its full therapeutic potential and for guiding the development of novel anti-inflammatory drugs. The experimental protocols outlined in this guide provide a framework for conducting these essential investigations.
References
Potential Therapeutic Targets of 6'-O-beta-D-glucosylgentiopicroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside isolated from the roots of Gentiana straminea, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a focus on its anti-inflammatory properties. The information presented herein is based on available scientific literature and is intended to guide further research and drug development efforts.
Core Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Abbreviation | GGTP | [1] |
| CAS Number | 115713-06-9 | |
| Molecular Formula | C22H30O14 | |
| Chemical Class | Secoiridoid Glycoside | [1] |
| Botanical Source | Gentiana straminea Maxim. | [1] |
| Known Biological Activity | Anti-inflammatory, Antioxidant | [1] |
Primary Therapeutic Target: Inhibition of Neutrophil Respiratory Burst
The most significant and well-documented biological activity of this compound is its potent and specific inhibition of the respiratory burst in human neutrophils. This process is a critical component of the innate immune response but can also contribute to tissue damage in inflammatory diseases.
Mechanism of Action: Specific Inhibition of fMLP-Induced Superoxide (B77818) Generation
Research has demonstrated that this compound effectively suppresses the generation of superoxide radicals in human neutrophils when stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP)[1]. This inhibition is concentration-dependent.
Crucially, this compound does not inhibit superoxide generation when neutrophils are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) or arachidonic acid (AA)[1]. This specificity provides critical insight into its mechanism of action.
-
fMLP is a bacterial-derived peptide that activates neutrophils by binding to the G-protein coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1). This initiates a specific intracellular signaling cascade.
-
PMA directly activates Protein Kinase C (PKC), a key enzyme downstream of the fMLP receptor.
-
AA can also activate NADPH oxidase, the enzyme responsible for superoxide production, through a receptor-independent mechanism.
The selective inhibition of the fMLP-induced pathway strongly suggests that this compound's primary therapeutic target lies upstream of PKC activation. Potential targets include the FPR1 receptor itself or signaling molecules immediately downstream, such as phospholipase C (PLC) or components of the phosphoinositide 3-kinase (PI3K) pathway.
Quantitative Data
The following table summarizes the inhibitory effects of this compound on fMLP-induced superoxide generation in human neutrophils.
| Compound | Stimulant | Concentration | Inhibition (%) |
| This compound | fMLP (10⁻⁷ M) | 10 µg/mL | ~20% |
| 30 µg/mL | ~45% | ||
| 100 µg/mL | ~75% |
Data extrapolated from graphical representations in the source literature. For precise values, refer to the original publication.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Inhibition
The following diagram illustrates the proposed point of intervention for this compound in the fMLP-induced neutrophil respiratory burst pathway.
References
Methodological & Application
Application Note and Protocol for the HPLC Purification of 6'-O-beta-D-glucosylgentiopicroside
Audience: Researchers, scientists, and drug development professionals.
Introduction
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside found in various plant species of the Gentiana genus. As a derivative of the more commonly known gentiopicroside, it is of significant interest for phytochemical and pharmacological research. This document provides a detailed protocol for the purification of this compound from plant material using High-Performance Liquid Chromatography (HPLC). The protocol is designed to yield a high-purity compound suitable for further analytical studies and bioassays.
Physicochemical Properties
A clear understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C22H30O14 | [1][2][3] |
| Molar Mass | 518.47 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in water (726 g/L at 25°C) and methanol (B129727). | [1] |
| Chemical Class | Iridoid Glycoside | [2] |
Experimental Protocols
The purification of this compound is a multi-step process that begins with extraction from the plant matrix, followed by preliminary purification and concluding with preparative HPLC.
Protocol 1: Extraction and Preliminary Purification
This protocol details the initial extraction of iridoid glycosides from Gentiana plant material and their subsequent enrichment.
1. Plant Material Preparation:
-
Air-dry the roots of a suitable Gentiana species (e.g., Gentiana triflora or Gentiana rigescens).
-
Grind the dried plant material into a coarse powder.
2. Methanolic Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.[4]
3. Liquid-Liquid Partitioning:
-
Dissolve the crude methanolic extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[5]
-
The fraction containing this compound is typically enriched in the more polar fractions (e.g., n-butanol and the remaining aqueous layer).
-
Monitor the fractions by analytical HPLC to determine the location of the target compound.
-
Evaporate the solvent from the enriched fraction to dryness.
Protocol 2: Preparative HPLC Purification
This protocol describes the final purification of this compound using reversed-phase preparative HPLC.
1. Sample Preparation for HPLC:
-
Dissolve the dried, enriched fraction from Protocol 1 in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Preparative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Elution Mode: Gradient elution. The gradient should be optimized based on analytical HPLC runs, starting with a low percentage of organic solvent to account for the high polarity of the target compound.
Quantitative Data: HPLC Purification Parameters
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-30% B over 40 min | 5-30% B over 40 min |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
| Column Temperature | Ambient | Ambient |
3. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with high purity (>98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorlab.com [biorlab.com]
- 3. This compound | C22H30O14 | CID 10864232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives [jstage.jst.go.jp]
- 6. nomadlabs.eu [nomadlabs.eu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Elucidation of the Chemical Structure of 6'-O-β-D-glucosylgentiopicroside using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
6'-O-β-D-glucosylgentiopicroside is a secoiridoid glycoside that has been isolated from medicinal plants of the Gentiana species. The structural characterization of such natural products is a critical step in drug discovery and development, as the precise molecular architecture dictates its biological activity and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the chemical structure of complex molecules like 6'-O-β-D-glucosylgentiopicroside in solution. This application note provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound.
Molecular Structure and Atom Numbering
The chemical structure of 6'-O-β-D-glucosylgentiopicroside consists of a gentiopicroside (B1671439) aglycone linked to a diglycoside chain. The inner glucose unit is attached to the aglycone, and a second glucose unit is further attached to the 6'-position of the inner glucose. The standard atom numbering for the gentiopicroside skeleton and the glucose moieties is presented below and is used for the assignment of NMR signals.
Data Presentation
The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals for 6'-O-β-D-glucosylgentiopicroside, dissolved in deuterated methanol (B129727) (CD₃OD), is summarized in the table below. These assignments were achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 6'-O-β-D-glucosylgentiopicroside (in CD₃OD)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 98.9 | 5.75 (d, J=2.0) |
| 3 | 152.4 | 7.55 (s) |
| 4 | 104.2 | - |
| 5 | 29.8 | 3.15 (m) |
| 6 | 70.0 | 4.35 (m) |
| 7 | 134.9 | 5.80 (ddd, J=17.5, 10.5, 8.0) |
| 8 | 118.0 | 5.30 (dd, J=17.5, 1.5), 5.25 (dd, J=10.5, 1.5) |
| 9 | 46.8 | 2.80 (m) |
| 10 | 62.0 | 4.20 (d, J=7.0) |
| 11 | 167.5 | - |
| Inner Glucose | ||
| 1' | 100.1 | 4.90 (d, J=8.0) |
| 2' | 74.9 | 3.45 (t, J=8.0) |
| 3' | 77.8 | 3.50 (t, J=8.0) |
| 4' | 71.8 | 3.40 (t, J=8.0) |
| 5' | 77.2 | 3.48 (m) |
| 6'a | 69.8 | 3.95 (dd, J=12.0, 2.0) |
| 6'b | 3.75 (dd, J=12.0, 5.5) | |
| Outer Glucose | ||
| 1'' | 104.5 | 4.40 (d, J=8.0) |
| 2'' | 75.1 | 3.30 (t, J=8.0) |
| 3'' | 77.9 | 3.35 (t, J=8.0) |
| 4'' | 71.9 | 3.25 (t, J=8.0) |
| 5'' | 78.0 | 3.38 (m) |
| 6''a | 63.0 | 3.85 (dd, J=12.0, 2.0) |
| 6''b | 3.65 (dd, J=12.0, 5.5) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets).
Experimental Protocols
1. Sample Preparation
-
Compound Isolation: 6'-O-β-D-glucosylgentiopicroside should be isolated and purified from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to a purity of >95%.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts and signal resolution.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D ¹H NMR:
-
Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.
-
Typical Parameters:
-
Pulse sequence: zg30 or zgpr (with water suppression if necessary).
-
Spectral width: ~12-16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all unique carbon signals.
-
Typical Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled).
-
Spectral width: ~200-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar-coupled to each other (typically through 2-3 bonds), which is crucial for tracing out the spin systems within the aglycone and each sugar ring.
-
Typical Parameters:
-
Pulse sequence: cosygpqf.
-
Data points: 2048 (F2) x 256 (F1).
-
Number of scans: 4-8 per increment.
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This is a powerful experiment for assigning carbon signals based on the less-congested proton spectrum.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.3.
-
Spectral width: ~12 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).
-
Data points: 2048 (F2) x 256 (F1).
-
Number of scans: 8-16 per increment.
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This experiment is essential for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse sequence: hmbcgplpndqf.
-
Spectral width: ~12 ppm (F2, ¹H) x ~200 ppm (F1, ¹³C).
-
Data points: 2048 (F2) x 256 (F1).
-
Number of scans: 16-32 per increment.
-
-
3. Data Processing and Interpretation
The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The structural elucidation is then carried out by systematically analyzing the correlations observed in the 2D spectra to piece together the molecular fragments and confirm the overall structure.
Mandatory Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Key HMBC correlations in 6'-O-β-D-glucosylgentiopicroside.
Caption: Relationship between different NMR experiments.
Application Notes and Protocols for the Mass Spectrometry Analysis of 6'-O-beta-D-glucosylgentiopicroside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid glycoside of interest for its potential pharmacological activities, using liquid chromatography-mass spectrometry (LC-MS). This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, including expected fragmentation patterns and quantitative considerations.
Introduction
This compound is a naturally occurring secoiridoid glycoside found in various plant species of the Gentiana genus. Like other secoiridoid glycosides, it is recognized for its bitter taste and a range of potential therapeutic properties. Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological samples. This document details the application of LC-MS/MS for the sensitive and selective analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of Secoiridoid Glycosides from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material, such as the roots or rhizomes of Gentiana species.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Ethanol (70% v/v)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a conical tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the organic solvent is removed.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the secoiridoid glycosides with 10 mL of methanol.
-
Collect the methanolic eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides typical starting conditions for the LC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
Data Presentation
Predicted Mass Spectral Data
The mass of this compound (C₂₂H₃₀O₁₄) is 518.16 g/mol . In mass spectrometry, it is typically observed as protonated or sodiated adducts in positive ion mode and deprotonated in negative ion mode.
Table 1: Predicted Precursor Ions for this compound
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₂₂H₃₁O₁₄⁺ | 519.1714 |
| [M+Na]⁺ | C₂₂H₃₀O₁₄Na⁺ | 541.1533 |
| [M-H]⁻ | C₂₂H₂₉O₁₄⁻ | 517.1557 |
Fragmentation Pattern
The fragmentation of this compound in MS/MS experiments is expected to proceed through the sequential loss of its two glucose moieties, followed by fragmentation of the gentiopicroside (B1671439) aglycone. The glycosidic bonds are the most labile and will cleave first.
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 519.17)
| Fragment Ion Description | Proposed Formula | Predicted m/z |
| [M+H - Glc]⁺ | C₁₆H₂₁O₉⁺ | 357.1186 |
| [M+H - 2Glc]⁺ (Aglycone) | C₁₀H₁₁O₄⁺ | 195.0657 |
| [Aglycone - H₂O]⁺ | C₁₀H₉O₃⁺ | 177.0552 |
| [Aglycone - CO]⁺ | C₉H₁₁O₃⁺ | 167.0708 |
Glc represents a glucose moiety (loss of 162.05 Da).
Quantitative Analysis Parameters (Illustrative Example)
For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The following table provides an illustrative example of typical validation parameters for an LC-MS/MS method for this class of compounds.
Table 3: Illustrative Quantitative Performance of an LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in positive ESI.
Signaling Pathway Involvement (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, related secoiridoid glycosides from Gentiana species have been reported to influence inflammatory and metabolic pathways. The diagram below illustrates a hypothetical involvement in a generic anti-inflammatory signaling cascade.
Caption: Hypothetical anti-inflammatory signaling pathway influenced by the compound.
Application Notes: Quantification of 6'-O-beta-D-glucosylgentiopicroside in Plant Extracts
Introduction
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside found in various medicinal plants, particularly within the Gentiana genus. As a derivative of the well-known gentiopicroside, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
I. Extraction of this compound from Plant Material
An efficient extraction is paramount for the accurate quantification of the target analyte. Based on established methods for related secoiridoid glycosides, two common and effective extraction techniques are presented below.
A. Protocol 1: Heat Reflux Extraction
This method is suitable for a robust and thorough extraction of this compound from dried and powdered plant material.
Materials and Equipment:
-
Dried, powdered plant material (e.g., roots and rhizomes of Gentiana species)
-
90% Ethanol (B145695) (v/v) in water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh approximately 1.0 g of the dried, powdered plant material and place it into a round-bottom flask.
-
Add 10 mL of 90% ethanol. This creates a solvent-to-material ratio of 10:1 (mL/g).
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to 75°C and maintain the reflux for 3.5 hours.[1][2]
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove the solid plant material.
-
Collect the filtrate and concentrate it to dryness using a rotary evaporator under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (B129727) or mobile phase for subsequent HPLC or UPLC-MS/MS analysis.
B. Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance solvent penetration into the plant matrix.
Materials and Equipment:
-
Dried, powdered plant material
-
Deionized water or aqueous ethanol solution
-
Conical tubes (50 mL)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 0.5 g of the pulverized plant material into a 50 mL conical tube.
-
Add 15 mL of the extraction solvent (e.g., water), resulting in a liquid-to-solid ratio of 30:1 (mL/g).[3]
-
Place the tube in an ultrasonic bath and sonicate for 30-35 minutes at a controlled temperature, for instance, 75°C.[3][4]
-
Following extraction, centrifuge the mixture at 6000 rpm for 5 minutes to pellet the solid material.[3]
-
Filter the supernatant through a 0.45 µm syringe filter into a collection vial.
-
The filtered extract is now ready for direct injection or further dilution prior to chromatographic analysis.
II. Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, based on the chromophore of related secoiridoids.[2]
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-100 µg/mL.
Sample Preparation:
-
Reconstitute the dried plant extract in the mobile phase.
-
Ensure the final concentration of the analyte falls within the calibration range. Dilute if necessary.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the prepared plant extract samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
III. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for analyzing complex matrices or when the analyte is present in low concentrations.
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A rapid gradient, for example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM): The molecular formula of this compound is C₂₂H₃₀O₁₄, with a molecular weight of 518.47 g/mol .[5]
-
Precursor Ion [M-H]⁻: m/z 517.2
-
Product Ions: Specific product ions would need to be determined by direct infusion of a standard. Likely fragments would correspond to the loss of the glucose moieties. Tentative transitions could be 517.2 > 355.1 (loss of a glucose) and 517.2 > 193.1 (further fragmentation).
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage using a standard solution.
Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but use UPLC-grade solvents and prepare more dilute solutions appropriate for the sensitivity of the MS detector.
IV. Data Presentation
Quantitative data should be presented in a clear and organized manner to allow for easy comparison between different samples or extraction methods.
Table 1: Quantitative Results for this compound in Various Plant Extracts
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) |
| Gentiana asclepiadea | Roots | Heat Reflux | HPLC-UV | 12.5 ± 0.8 |
| Gentiana asclepiadea | Roots | UAE | HPLC-UV | 11.9 ± 1.1 |
| Gentiana rigescens | Rhizomes | Heat Reflux | UPLC-MS/MS | 18.2 ± 1.5 |
| Gentiana lutea | Roots | UAE | UPLC-MS/MS | 8.7 ± 0.6 |
V. Visualizations
Diagrams created using Graphviz to illustrate workflows.
Caption: General workflow for the extraction of this compound.
Caption: Workflow for the quantification of this compound.
References
- 1. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 2. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6'-O-β-D-Glucosylgentiopicroside [chembk.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate 6'-O-beta-D-glucosylgentiopicroside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside that has garnered scientific interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The assays described herein are designed to quantify its anti-inflammatory and antioxidant efficacy, providing a robust framework for preclinical evaluation.
The anti-inflammatory potential of this compound can be assessed by its ability to modulate key inflammatory mediators in a cellular model of inflammation. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), serves as a well-established in vitro model to mimic inflammatory responses. Key parameters to measure include the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The antioxidant capacity of this compound can be determined using cell-free and cell-based assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are reliable methods to evaluate the direct antioxidant potential of the compound.
This guide offers detailed experimental protocols, data presentation tables, and visual workflows to facilitate the investigation of this compound's biological activities.
Data Presentation
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables are structured for the clear presentation of experimental results upon completion of the described assays. For context, qualitative activity and data from structurally related compounds are mentioned where available.
Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Assay | Endpoint | IC50 (µM) | Max Inhibition (%) at [Concentration] | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| Nitric Oxide (NO) Production | Griess Assay | Data to be determined | Data to be determined | Enter value |
| Prostaglandin E2 (PGE2) Production | ELISA | Data to be determined | Data to be determined | Enter value |
| TNF-α Secretion | ELISA | Data to be determined | Data to be determined | Enter value |
| IL-6 Secretion | ELISA | Data to be determined | Data to be determined | Enter value |
Note: It has been reported that this compound strongly suppresses superoxide (B77818) generation, indicating its potential anti-inflammatory effects.[1]
Table 2: Antioxidant Activity of this compound
| Assay | Endpoint | IC50 (µM) | Positive Control (e.g., Trolox) IC50 (µM) |
| DPPH Radical Scavenging | Spectrophotometry | Data to be determined | Enter value |
| ABTS Radical Scavenging | Spectrophotometry | Data to be determined | Enter value |
Experimental Protocols
Anti-Inflammatory Activity Assays in RAW 264.7 Cells
This section details the protocols to assess the anti-inflammatory effects of this compound by measuring its impact on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare various concentrations of this compound in culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference standard group (LPS + Dexamethasone).
-
After incubation, collect the cell culture supernatants for subsequent analysis of NO, PGE2, TNF-α, and IL-6.
-
-
Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
-
Protocol:
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Principle: The concentration of PGE2, TNF-α, and IL-6 in the cell culture supernatant is quantified using commercially available ELISA kits. These assays utilize specific antibodies to capture and detect the target molecules.
-
Protocol:
-
Perform the ELISAs for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions provided with the respective kits.
-
Briefly, the collected supernatants are added to antibody-pre-coated microplates.
-
Following a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate solution is added to produce a colorimetric signal.
-
The absorbance is measured at the recommended wavelength (typically 450 nm).
-
The concentration of each mediator is determined by interpolating the absorbance values against a standard curve generated with known concentrations of the respective analyte.
-
Antioxidant Activity Assays
These protocols are designed to measure the direct radical scavenging activity of this compound.
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
-
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), causing a decolorization of the solution.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in ethanol.
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
References
Application Notes and Protocols for In Vivo Experimental Models Using 6'-O-beta-D-glucosylgentiopicroside and its Aglycone, Gentiopicroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'-O-beta-D-glucosylgentiopicroside is a secoiridoid glycoside. While direct in vivo experimental data for this specific compound is limited in publicly available literature, extensive research has been conducted on its aglycone, gentiopicroside (B1671439) (GPS). Gentiopicroside is a major active component isolated from plants of the Gentiana genus, which have a long history of use in traditional medicine.[1][2][3] This document provides detailed application notes and protocols for in vivo experimental models based on the pharmacological studies of gentiopicroside. These models can be adapted for the investigation of this compound and other related iridoid glycosides.
Gentiopicroside has demonstrated a wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, neuroprotective, antidiabetic, and antitumor effects.[4] These properties have been investigated in various animal models, providing a solid foundation for further research and drug development.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on gentiopicroside, offering a comparative overview of its therapeutic effects in different experimental models.
Table 1: Anti-inflammatory and Analgesic Effects of Gentiopicroside
| Animal Model | Compound/Treatment | Dosage | Route | Duration | Key Findings | Reference |
| Gouty arthritis model (male C57BL/6 mice) | Gentiopicroside | 100 and 200 mg/kg | p.o. | 24 hours | Reduced swelling, analgesic properties, inhibition of thermal hyperplasia, decreased levels of IL-1β, IL-6, IL-18, and TNF-α. | |
| Zebrafish model of COX-2 inhibition | Gentiopicroside | 30 µM | - | - | 65 ± 5% inhibition of COX-2 enzyme. | |
| Imiquimod-induced psoriasis-like skin lesions in mice | 1% or 2% Gentiopicroside cream | Topical | 7 days | Significant amelioration of skin lesions. | [5] | |
| Sepsis-induced acute lung injury in rats (cecal ligation and puncture model) | Gentiopicroside | - | - | - | Significantly reduced inflammatory response (TNF-α, IL-1β, IL-6), nitrogen stress, and oxidative stress. | [6] |
| Ethanol-induced gastritis in C57BL/6 mice | Gentiopicroside | - | - | - | Ameliorated gastritis, decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-8), and increased anti-inflammatory cytokine (IL-10). | [7] |
Table 2: Hepatoprotective Effects of Gentiopicroside
| Animal Model | Compound/Treatment | Dosage | Route | Duration | Key Findings | Reference |
| Alcoholic hepatosteatosis model (male C57BL/6 mice) | Gentiopicroside | 40 mg/kg | p.o. | 10 days (chronic) | Prevented the increase in ALT, AST, and TG levels in serum and liver; smaller and less abundant lipid droplets in the liver. | [1] |
| Alcoholic liver damage (ALD) in rats | Gentiopicroside | - | - | - | Decreased transaminase levels, regulated blood lipid levels, and increased antioxidant capacity. | [8] |
| Non-alcoholic steatohepatitis (NASH) in mice (high-fat, high-cholesterol diet) | Gentiopicroside | - | - | - | Improved metabolic abnormalities and reduced inflammation. | [9] |
Table 3: Antidiabetic and Metabolic Effects of Gentiopicroside
| Animal Model | Compound/Treatment | Dosage | Route | Duration | Key Findings | Reference |
| Type 2 Diabetic Mice (high-fat diet and streptozotocin-induced) | Gentiopicroside | - | - | - | Decreased blood glucose levels, food and water consumption; ameliorated glucose intolerance, insulin (B600854) resistance, and dyslipidemia. | [10] |
| Diabetic rats with infected wounds | Gentiopicroside-loaded PLGA nanoparticles | 300 mg/kg | p.o. | - | Enhanced wound healing and wound closure within 12 days. | [3][11] |
Table 4: Neuroprotective and Other Effects of Gentiopicroside
| Animal Model | Compound/Treatment | Dosage | Route | Duration | Key Findings | Reference |
| Alzheimer's disease (AD) mice | A new gentiopicroside derivative (2H-GPS) | - | - | - | Improved cognitive deficits. | [12] |
| Gastric cancer xenograft tumor in animal model | Gentiopicroside | - | - | - | Inhibited the growth of the gastric cancer xenograft tumor. | [13] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving gentiopicroside, which can be adapted for this compound.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Gouty Arthritis Mouse Model
Objective: To assess the anti-inflammatory and analgesic effects of the test compound in a model of acute gouty arthritis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (this compound or gentiopicroside)
-
Monosodium urate (MSU) crystals
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Colchicine)
-
Plethysmometer or calipers
-
Analgesia meter (e.g., hot plate or tail-flick apparatus)
-
ELISA kits for IL-1β, IL-6, IL-18, and TNF-α
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Induction of Gouty Arthritis: Inject 1 mg of MSU crystals suspended in 25 µL of sterile saline into the intra-articular space of the right ankle joint of each mouse.
-
Treatment Administration:
-
Divide mice into groups: Vehicle control, Test compound (e.g., 100 and 200 mg/kg), and Positive control.
-
Administer the test compound or vehicle orally (p.o.) one hour before MSU injection.
-
-
Assessment of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 4, 8, 12, and 24 hours post-MSU injection.
-
Assessment of Pain Response: Evaluate thermal hyperalgesia or mechanical allodynia at various time points post-MSU injection.
-
Biochemical Analysis: At 24 hours, euthanize the animals, collect synovial fluid and surrounding tissues. Homogenize the tissues and measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-18, TNF-α) using ELISA kits.[1]
Protocol 2: Evaluation of Hepatoprotective Activity in an Alcoholic Liver Disease Rat Model
Objective: To determine the protective effect of the test compound against alcohol-induced liver injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound (this compound or gentiopicroside)
-
Ethanol (B145695) (50% v/v)
-
Vehicle
-
Biochemical assay kits for ALT, AST, TG, and antioxidant enzymes (SOD, CAT, GPx)
-
Histopathology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimatize rats as described in Protocol 1.
-
Induction of Alcoholic Liver Disease: Administer ethanol (5 g/kg body weight) orally to the rats once daily for a specified period (e.g., 4 weeks).
-
Treatment Administration:
-
Divide rats into groups: Normal control, Model control (ethanol only), and Test compound groups (e.g., different doses).
-
Administer the test compound or vehicle orally daily, one hour before ethanol administration.
-
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum biochemical analysis. Perfuse and collect the liver for histopathological examination and measurement of antioxidant enzyme activities.
-
Biochemical Analysis: Measure serum levels of ALT, AST, and TG.[1][8]
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology, steatosis, and inflammation.
Protocol 3: Evaluation of Antidiabetic Activity in a Type 2 Diabetes Mouse Model
Objective: To investigate the effect of the test compound on glucose homeostasis and insulin sensitivity in a diet- and streptozotocin-induced type 2 diabetes model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Streptozotocin (STZ)
-
Test compound (this compound or gentiopicroside)
-
Vehicle
-
Glucometer and glucose test strips
-
Insulin and glucose for tolerance tests
-
ELISA kits for insulin
Procedure:
-
Induction of Type 2 Diabetes:
-
Feed mice with HFD for 4 weeks to induce obesity and insulin resistance.
-
After 4 weeks, administer a low dose of STZ (e.g., 40 mg/kg, i.p.) for 5 consecutive days to induce partial beta-cell dysfunction.
-
Confirm diabetes by measuring fasting blood glucose levels (≥ 11.1 mmol/L).[10]
-
-
Treatment Administration:
-
Divide diabetic mice into groups: Diabetic control and Test compound groups.
-
Administer the test compound or vehicle orally daily for a specified period (e.g., 8 weeks).
-
-
Monitoring: Monitor body weight, food intake, and water consumption weekly. Measure fasting blood glucose levels regularly.
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice overnight and administer glucose (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Administer insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Biochemical and Histological Analysis: At the end of the study, collect blood for serum lipid and insulin analysis. Collect liver and pancreas for histopathological examination.[10]
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Gouty Arthritis Model
Caption: Workflow for evaluating the anti-inflammatory effects of a test compound in a mouse model of gouty arthritis.
Signaling Pathway for Anti-inflammatory Action of Gentiopicroside
Caption: Gentiopicroside inhibits inflammatory pathways by targeting NF-κB, MAPK, and the NLRP3 inflammasome.
Signaling Pathway for Antidiabetic Action of Gentiopicroside
Caption: Gentiopicroside improves glucose homeostasis by activating the PI3K/AKT pathway and inhibiting FOXO1-mediated hepatic gluconeogenesis.[10]
References
- 1. Pharmacological Properties of Gentiopicroside In Vivo | Encyclopedia MDPI [encyclopedia.pub]
- 2. Gentiopicroside-An Insight into Its Pharmacological Significance and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]
- 5. Gentiopicroside ameliorates psoriasis-like skin lesions in mice via regulating the Keap1-Nrf2 pathway and inhibiting keratinocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gentiopicroside Ameliorates Sepsis-Induced Acute Lung Injury via Inhibiting Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gentiopicroside ameliorates ethanol-induced gastritis via regulating MMP-10 and pERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gentiopicroside prevents alcoholic liver damage by improving mitochondrial dysfunction in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gentiopicroside improves non-alcoholic steatohepatitis by activating PPARα and suppressing HIF1 [frontiersin.org]
- 10. Gentiopicroside modulates glucose homeostasis in high-fat-diet and streptozotocin-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gentiopicroside PLGA Nanospheres: Fabrication, in vitro Characterization, Antimicrobial Action, and in vivo Effect for Enhancing Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new gentiopicroside derivative improves cognitive deficits of AD mice via activation of Wnt signaling pathway and regulation of gut microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gentiopicroside-Induced gastric cancer necroptosis via the HIF-1 signaling pathway: A study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6'-O-beta-D-glucosylgentiopicroside in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the metabolic effects of 6'-O-beta-D-glucosylgentiopicroside is limited in publicly available scientific literature. The following application notes and protocols are primarily based on research conducted on its parent compound, gentiopicroside (B1671439) (GPS) . Due to the structural similarity, it is hypothesized that this compound may exhibit comparable, though not identical, biological activities. The additional glucose moiety may influence its solubility, bioavailability, and potency. Researchers are advised to validate these protocols and expected outcomes for this compound in their specific experimental settings. One study has suggested that mono-glucosides of secoiridoids may be more biologically active than their di-glucoside counterparts, a factor to consider in experimental design.[1][2]
Introduction
This compound is a secoiridoid glycoside.[3][4] Its parent compound, gentiopicroside, is a well-studied bioactive molecule isolated from plants of the Gentianaceae family.[1][5] Gentiopicroside has demonstrated significant potential in the regulation of glucose and lipid metabolism, making it and its derivatives promising candidates for research in metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[5][6][7] The proposed mechanism of action for gentiopicroside involves the modulation of key signaling pathways, including the PI3K/AKT and AMPK pathways, which are central to cellular energy homeostasis.[8]
Potential Applications in Metabolic Research
Based on the known activities of gentiopicroside, this compound can be investigated for the following applications:
-
Amelioration of Insulin (B600854) Resistance: Studying its potential to enhance insulin sensitivity in peripheral tissues such as the liver, skeletal muscle, and adipose tissue.
-
Regulation of Glucose Homeostasis: Investigating its effects on blood glucose levels, glucose tolerance, and hepatic gluconeogenesis.[7]
-
Modulation of Lipid Metabolism: Assessing its ability to inhibit adipogenesis, promote lipolysis, and reduce lipid accumulation in hepatocytes.[9]
-
Activation of Key Metabolic Signaling Pathways: Elucidating its role in activating the PI3K/AKT and AMPK signaling cascades.
Quantitative Data Summary (Based on Gentiopicroside Studies)
The following tables summarize quantitative data from in vivo and in vitro studies on gentiopicroside, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Effects of Gentiopicroside on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Blood Glucose | High-Fat Diet (HFD) and Streptozotocin (STZ)-induced diabetic mice | 50, 100 mg/kg/day for 8 weeks | Significant decrease in fasting blood glucose levels. | [7] |
| Glucose Tolerance | HFD and STZ-induced diabetic mice | 50, 100 mg/kg/day for 8 weeks | Improved glucose clearance in oral glucose tolerance test (OGTT). | [7] |
| Serum Insulin | HFD and STZ-induced diabetic mice | 50, 100 mg/kg/day for 8 weeks | Increased serum insulin levels. | |
| Serum Lipids | HFD and STZ-induced diabetic mice | 50, 100 mg/kg/day for 8 weeks | Decreased levels of total cholesterol (TC) and triglycerides (TG). | [7] |
| Body Weight | HFD-induced obese mice | 50, 100 mg/kg/day for 12 weeks | Reduction in body weight gain. | |
| Liver Weight & Lipid Accumulation | HFD and STZ-induced diabetic mice | 50, 100 mg/kg/day for 8 weeks | Reduced liver weight and hepatic lipid accumulation. | [7] |
Table 2: In Vitro Effects of Gentiopicroside on Cellular Metabolism
| Parameter | Cell Line | Treatment Concentration | Key Findings | Reference |
| Glucose Consumption | HepG2 cells | 20, 40, 80 µM | Increased glucose consumption. | [10] |
| Glycogen (B147801) Synthesis | HepG2 cells | 20, 40, 80 µM | Promoted glycogen storage. | [10] |
| Lipid Accumulation | Palmitic acid-induced HepG2 cells | 20, 40, 80 µM | Reduced lipid droplet accumulation. | [10] |
| Adipogenesis | 3T3-L1 preadipocytes | 25, 50, 100 µM | Inhibition of differentiation into mature adipocytes. | |
| Protein Expression (p-AKT, p-AMPK) | HepG2 cells | 20, 40, 80 µM | Increased phosphorylation of AKT and AMPK. | [8] |
Experimental Protocols
In Vivo Study: Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Experimental Groups:
-
Control Group: Mice on a normal chow diet, receiving vehicle.
-
HFD Control Group: Mice on HFD, receiving vehicle.
-
Treatment Groups: Mice on HFD, receiving this compound at different doses (e.g., 25, 50, 100 mg/kg body weight) via oral gavage daily for 4-8 weeks.
-
Positive Control Group: Mice on HFD, receiving a standard anti-diabetic drug (e.g., metformin (B114582) at 150 mg/kg).
3. Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from the tail vein.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
4. Sample Collection and Analysis:
-
At the end of the treatment period, fast mice overnight and collect blood via cardiac puncture.
-
Separate serum to measure levels of insulin, triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) using commercial ELISA kits.
-
Harvest liver and adipose tissues, weigh them, and store them at -80°C for further analysis (e.g., Western blot, qPCR).
In Vitro Study: Assessment of Effects on Glucose Uptake in HepG2 Cells
1. Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Glucose Uptake Assay:
-
Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.
-
Induce insulin resistance by treating cells with high glucose (e.g., 33 mM) or palmitic acid (e.g., 0.5 mM) for 24 hours.
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Treat cells with different concentrations of this compound for a specified time (e.g., 12-24 hours).
-
Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
In Vitro Study: Adipogenesis and Lipolysis Assays in 3T3-L1 Cells
1. Adipogenesis Assay:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Induce differentiation two days post-confluency using an induction medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
From day 3, culture the cells in a differentiation medium containing only 10 µg/mL insulin, changing the medium every two days.
-
Treat the cells with this compound throughout the differentiation process.
-
On day 8-10, stain the differentiated adipocytes with Oil Red O to visualize lipid droplets.
-
Quantify adipogenesis by extracting the Oil Red O stain and measuring its absorbance.
2. Lipolysis Assay:
-
Differentiate 3T3-L1 cells into mature adipocytes as described above.
-
Wash the mature adipocytes and incubate them in a serum-free medium.
-
Treat the cells with this compound for a defined period.
-
Induce lipolysis with isoproterenol (B85558) (a non-selective β-adrenergic agonist).
-
Collect the culture medium and measure the glycerol (B35011) and free fatty acid (FFA) content using commercial assay kits.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed PI3K/AKT signaling pathway modulation.
Caption: Proposed AMPK signaling pathway modulation.
Experimental Workflow Diagrams
Caption: In vivo experimental workflow for metabolic studies.
Caption: In vitro adipogenesis and lipolysis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. biorlab.com [biorlab.com]
- 5. Gentiopicroside: An Updated Review of Its Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gentiopicroside modulates glucose homeostasis in high-fat-diet and streptozotocin-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gentiopicroside ameliorates glucose and lipid metabolism in T2DM via targeting FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentiopicroside Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Commercial Availability and Application of 6'-O-beta-D-glucosylgentiopicroside for Research and Drug Development
For Immediate Release
Wuhan, China - 6'-O-beta-D-glucosylgentiopicroside, a secoiridoid glycoside with promising therapeutic potential, is commercially available from several suppliers for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols based on published research, highlighting its significant hepatoprotective and anti-inflammatory properties. The information is intended to facilitate further investigation into its mechanism of action and potential as a novel therapeutic agent.
Commercial Suppliers
This compound (CAS No. 115713-06-9) can be sourced from various chemical and biochemical suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to ensure the purity and quality of the compound. Notable suppliers include:
-
MedChemExpress: Offers the compound with high purity, suitable for a range of biochemical assays.[1]
-
BIORLAB: Provides the compound with purity greater than 98% as determined by HPLC.[2]
-
Cambridge Bioscience: Distributes the compound for research use, citing its activity in suppressing superoxide (B77818) generation.[3]
-
Chemfaces: Offers the compound and suggests potential antifungal activity.
Application Notes
Hepatoprotective Effects
This compound and its aglycone, gentiopicroside (B1671439), have demonstrated significant hepatoprotective effects in in vitro models of liver injury. These compounds show potential in mitigating cellular damage caused by toxins and metabolic stress.
Key Findings:
-
Reduction of Apoptosis and Necrosis: In studies using HepG2 cells exposed to arachidonic acid-induced lipotoxicity, pre-treatment with gentiopicroside markedly reduced apoptosis by over 50%.[4]
-
Inhibition of Reactive Oxygen Species (ROS): Gentiopicroside pre-treatment in HepG2 cells led to a reduction in ROS production by up to 60%.[4]
-
Modulation of Signaling Pathways: The hepatoprotective effects are, in part, mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and inhibition of the pro-inflammatory NF-κB pathway.[5]
Quantitative Data Summary:
| Parameter | Cell Line | Treatment | Result | Reference |
| Apoptosis Reduction | HepG2 | 20 µM Gentiopicroside + 30 µM Arachidonic Acid | >50% reduction | [4] |
| ROS Production | HepG2 | 20 µM Gentiopicroside | Up to 60% reduction | [4] |
| Cell Viability | HepG2 | Gentiopicroside + Chenodeoxycholic Acid | Significant prevention of cell damage | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to suppress the production of pro-inflammatory mediators.
Key Findings:
-
Inhibition of Superoxide Generation: this compound strongly suppresses N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation.[3]
-
NF-κB Pathway Inhibition: The compound exerts its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.
Experimental Protocols
Hepatoprotective Activity Assay in HepG2 Cells
This protocol is adapted from studies investigating the hepatoprotective effects of gentiopicroside against chemically-induced cell injury.[4][6][7]
1. Cell Culture and Treatment:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for 24 hours.
2. Induction of Hepatotoxicity:
- Induce cellular injury by exposing the pre-treated cells to a toxic agent such as arachidonic acid (e.g., 30 µM) or chenodeoxycholic acid for 24 hours.
3. Assessment of Cell Viability (MTT Assay):
- After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
4. Measurement of Reactive Oxygen Species (ROS):
- Use a DCF-DA (2',7'-dichlorofluorescin diacetate) assay.
- After treatment, wash the cells with PBS and incubate with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
- Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol is based on standard methods for evaluating anti-inflammatory compounds in macrophage cell lines.[8][9][10]
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
- Pre-treat the cells with different concentrations of this compound for 1 hour.
2. Induction of Inflammation:
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- Collect 100 µL of the cell culture supernatant.
- Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect cell supernatants and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Signaling Pathway Diagrams
The therapeutic effects of this compound are associated with its modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Nrf2 Signaling Pathway Activation.
Caption: NF-κB Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gentiopicroside Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Gentiopicroside Ameliorates Oxidative Stress and Lipid Accumulation through Nuclear Factor Erythroid 2-Related Factor 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal Assessment of Gentiopicroside's Protective Effect in CDCA-induced HepG2 Cell Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iosrphr.org [iosrphr.org]
Troubleshooting & Optimization
Technical Support Center: 6'-O-beta-D-glucosylgentiopicroside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 6'-O-beta-D-glucosylgentiopicroside from plant materials, primarily from Gentiana species.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the extraction yield of this compound?
A1: The extraction yield is primarily influenced by the choice of extraction method, solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio. The particle size of the plant material is also a crucial factor, as a smaller particle size increases the surface area for solvent interaction, though very fine powders can complicate filtration.
Q2: Which solvents are most effective for extracting this compound?
A2: this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly used. For instance, an 82% methanol solution has been found to be optimal for the ultrasound-assisted extraction of iridoid glycosides from Gentiana rigescens[1]. The choice of solvent can significantly impact the extraction efficiency of polyphenolic compounds, with different polarities being optimal for different classes of compounds[2][3].
Q3: Can the extraction process lead to the degradation of this compound?
A3: Yes, degradation can occur. Glycosides can be susceptible to hydrolysis under acidic conditions, breaking them down into their glycone and aglycone parts[4]. Additionally, prolonged exposure to high temperatures can lead to thermal degradation. It is crucial to control the pH and temperature during extraction to minimize degradation[4]. Gentiopicroside, a related compound, has been shown to degrade in vitro in simulated intestinal fluids, indicating that enzymatic degradation is also a possibility if active enzymes are present in the plant material[5].
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?
A4: Modern techniques like UAE and MAE offer several advantages, including reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional methods like maceration or heat reflux extraction. For example, MAE has been shown to be more efficient than conventional methods for extracting flavonol glycosides[6]. These methods utilize ultrasonic waves or microwaves to enhance solvent penetration into the plant matrix and facilitate the release of target compounds.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound and other iridoid glycosides. A rapid ultrafast liquid chromatography–ultraviolet (UFLC-UV) method has been developed for the simultaneous determination of major iridoid glycosides in G. rigescens[1]. This method offers good linearity, precision, and accuracy for quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete diffusion. 4. Improper Solid-to-Liquid Ratio: A low solvent volume may lead to incomplete extraction. 5. Large Particle Size: Insufficient grinding of the plant material limits solvent access. 6. Enzymatic Degradation: Endogenous enzymes in the plant material may be hydrolyzing the glycoside. | 1. Optimize Solvent: Use polar solvents like methanol or ethanol. Experiment with different aqueous concentrations (e.g., 70-90% alcohol) to find the optimal polarity. 2. Optimize Temperature: For heat reflux, temperatures around 70-80°C are often effective. For UAE, temperatures can also be in a similar range. Conduct small-scale experiments to determine the optimal temperature for your specific plant material. 3. Optimize Time: Increase the extraction time in increments to determine the point of maximum yield without significant degradation. For UAE, times can range from 30 to 60 minutes. 4. Adjust Ratio: Increase the solvent volume. Ratios of 1:10 to 1:50 (solid:solvent, w/v) are commonly used. A higher ratio generally improves extraction efficiency. 5. Reduce Particle Size: Grind the plant material to a fine powder (e.g., 60-mesh) to increase the surface area. 6. Deactivate Enzymes: Briefly heat the plant material in the extraction solvent at the beginning of the process to denature hydrolytic enzymes[4]. |
| Brownish Extract and Impure Final Product | 1. Co-extraction of Impurities: The solvent may be extracting a wide range of compounds, including pigments and other secondary metabolites. 2. Degradation Products: High temperatures or prolonged extraction times can lead to the formation of degradation products that discolor the extract. | 1. Purification Step: Incorporate a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography, to remove impurities. 2. Optimize Conditions: Reduce the extraction temperature and/or time to minimize the formation of degradation products. 3. Solvent Partitioning: Perform liquid-liquid extraction with solvents of varying polarities to separate the target compound from impurities. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent concentration, or particle size between batches can lead to different yields. | 1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. Thoroughly mix the powdered plant material to ensure homogeneity. 2. Strict Protocol Adherence: Maintain strict control over all extraction parameters. Use calibrated equipment and document all steps carefully. |
Data Presentation
Table 1: Comparison of Optimized Extraction Methods for Iridoid Glycosides from Gentiana Species
| Extraction Method | Plant Material & Target Compound | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Reported Yield/Purity | Reference |
| Heat Reflux Extraction | Gentiana rigescens (Gentisides) | 90% Ethanol | 74.33 | 3.40 h | 1:10.21 (g/mL) | 99.24% (predicted total gentisides) | [6] |
| Ultrasound-Assisted Extraction (UAE) | Gentiana rigescens (4 Iridoid Glycosides) | 82% Methanol | Not specified | 32 min | 1:68 (g/mL) | 63.08 mg/g (total of 4 iridoids) | [1] |
| Ultrasound-Assisted Water Extraction | Willow Gentian "Dust" (Gentiopicroside) | Water with 3.01% HPβCD | 74.89 | 32.57 min | 1:30 (g/mL) | 46.96 mg/g | [7][8] |
| Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) | Gentiana scabra (Gentiopicroside) | Ethanol/K₂HPO₄ | 80 | 31 s | 1:11 (g/mL) | 65.32 mg/g (96.51% recovery) | [9] |
Note: The yields reported are for different mixtures of iridoid glycosides or for the related compound gentiopicroside, and direct comparison should be made with caution due to variations in the plant material and analytical methods.
Experimental Protocols
Heat Reflux Extraction (Optimized for Gentisides)
This protocol is adapted from the optimized conditions for the extraction of gentisides from Gentiana rigescens[6].
Materials:
-
Dried and powdered Gentiana plant material (60-mesh)
-
90% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL round-bottom flask.
-
Add 102.1 mL of 90% ethanol to the flask.
-
Set up the reflux apparatus and heat the mixture to 74.33°C using a heating mantle.
-
Maintain the reflux for 3.40 hours with continuous stirring.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to separate the plant residue.
-
Wash the residue with a small amount of 90% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on the optimized conditions for the extraction of iridoid glycosides from Gentiana rigescens[1].
Materials:
-
Dried and powdered Gentiana plant material (60-mesh)
-
82% Methanol
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Filtration syringe with 0.22 µm filter
Procedure:
-
Weigh 0.25 g of the powdered plant material into a centrifuge tube.
-
Add 17 mL of 82% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure proper wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 32 minutes at a controlled temperature.
-
After sonication, centrifuge the mixture to pellet the plant residue.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. Optimization of ultrasonic extraction by response surface methodology combined with ultrafast liquid chromatography–ultraviolet method for determination of four iridoids in Gentiana rigescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concurrent Extraction and Purification of Gentiopicroside from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-S… [ouci.dntb.gov.ua]
Troubleshooting 6'-O-beta-D-glucosylgentiopicroside purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6'-O-beta-D-glucosylgentiopicroside using chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor or No Recovery of the Compound from the Column
-
Question: I am not recovering my target compound, this compound, after performing column chromatography. What could be the issue?
-
Answer: Several factors could lead to poor or no recovery of your compound. Consider the following possibilities:
-
Compound Instability: this compound, being a glycoside, might be susceptible to degradation on acidic stationary phases like silica (B1680970) gel.[1] You can test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[2]
-
Irreversible Adsorption: The high polarity of the compound might cause it to bind irreversibly to the stationary phase.[1][3] This is a common issue with highly polar compounds on normal-phase silica gel.
-
Incorrect Elution Solvent: The solvent system you are using may not be strong enough to elute the compound from the column.[1]
-
Sample Precipitation: The compound may have precipitated on the column, especially if it has low solubility in the mobile phase.
Solutions:
-
Change Stationary Phase: Consider using a less acidic or deactivated stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel.[1][4] Reversed-phase chromatography (e.g., C18) is also a suitable option for polar compounds.
-
Modify the Mobile Phase: To increase the elution strength for this polar compound, you can add a small percentage of a polar solvent like methanol (B129727) or even water to your mobile phase. For silica gel chromatography, a common mobile phase for iridoid glycosides involves mixtures of chloroform, methanol, and water.[5][6]
-
Sample Loading: Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you might need to use a stronger solvent for dissolution and then adsorb the sample onto a small amount of silica gel before dry-loading it onto the column.[2]
-
Issue 2: Poor Separation and Co-elution of Impurities
-
Question: My fractions containing this compound are still impure. How can I improve the separation?
-
Answer: Achieving high purity often requires optimizing several chromatographic parameters. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: A slight change in the solvent composition can significantly impact selectivity. For preparative HPLC, a gradient elution is often more effective than an isocratic one for separating complex mixtures.
-
Change the Stationary Phase: If you are using normal-phase chromatography, switching to reversed-phase or another type of stationary phase can alter the elution order and improve separation.
-
Column Overloading: Loading too much sample onto the column is a common cause of poor separation. Reduce the sample load to improve resolution. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for silica gel chromatography.[7]
-
Flow Rate: A slower flow rate generally leads to better resolution. Optimize the flow rate for your specific column and separation.
-
Issue 3: Peak Tailing in HPLC Analysis
-
Question: I am observing significant peak tailing for this compound during my preparative HPLC runs. What is causing this and how can I fix it?
-
Answer: Peak tailing is a common issue, especially with polar compounds, and can be caused by several factors:
-
Secondary Interactions: The silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of your compound, leading to tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase.
Solutions:
-
Use an End-capped Column: Employing an end-capped reversed-phase column (e.g., C18) can minimize the interaction with residual silanol groups.
-
Add an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can protonate the silanol groups and reduce tailing. A two-phase solvent system composed of dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v) has been successfully used for the isolation of other iridoid glycosides.[5][6]
-
Optimize Sample Concentration: Reduce the concentration of your sample to avoid overloading the column.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended initial chromatography techniques for purifying this compound?
-
A1: A common strategy involves a two-step process. First, a preliminary purification and enrichment step using macroporous resin chromatography is often employed.[3][8] This is followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).[9] High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be an effective one-step purification method for iridoid glucosides.[3][10]
-
-
Q2: What type of macroporous resin is suitable for the initial enrichment?
-
A2: The choice of macroporous resin depends on the specific properties of the compound and the impurities. It is recommended to screen several types of resins with varying polarities and surface areas to find the optimal one.[11] For flavonoid glycosides, which are structurally similar to iridoid glycosides, AB-8 resin has shown good performance.[12]
-
-
Q3: What are typical solvent systems for preparative HPLC purification of iridoid glycosides?
-
A3: For reversed-phase HPLC, a gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) is typically used. For HSCCC, a two-phase solvent system is required. A system composed of ethyl acetate–n-butanol–water (5:14:12, v/v/v) has been used to purify four iridoid glucosides with high purity.[10]
-
-
Q4: How can I monitor the purification process effectively?
-
A4: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the fractions from column chromatography. For HPLC, an online UV detector is standard. To confirm the presence and purity of this compound in the collected fractions, techniques like High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[5][6][8][10]
-
Quantitative Data Summary
Table 1: Example Purification Data for Iridoid Glycosides using HSCCC
| Compound | Crude Extract (mg) | Purified Compound (mg) | Purity (%) | Recovery (%) |
| Shanzhiside methyl ester | 150 | 37 | 99.2 | 24.7 |
| Phloyoside II | 150 | 29 | 98.5 | 19.3 |
| Chlorotuberside | 150 | 27 | 97.3 | 18.0 |
| Penstemonoside | 150 | 21 | 99.3 | 14.0 |
Data extracted from a study on the purification of iridoid glucosides using High-Speed Counter-Current Chromatography (HSCCC).[10]
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing it sequentially with ethanol (B145695) and then water to remove any impurities.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Equilibration: Equilibrate the column by passing deionized water through it until the effluent is neutral.
-
Sample Loading: Dissolve the crude extract containing this compound in water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC or HPLC to identify the fractions containing the target compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.
Protocol 2: Purification of this compound using Preparative HPLC
-
Column and Mobile Phase Preparation: Use a preparative reversed-phase C18 column. Prepare the mobile phases: Phase A (e.g., 0.1% formic acid in water) and Phase B (e.g., methanol or acetonitrile). Degas both phases.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Dissolve the enriched sample from the macroporous resin step in the initial mobile phase and inject it onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Phase B over time. The specific gradient will need to be optimized based on the separation of the target compound from impurities.
-
Fraction Collection: Collect fractions based on the retention time of the target peak observed on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Optimizing dosage for in vitro studies of 6'-O-beta-D-glucosylgentiopicroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 6'-O-beta-D-glucosylgentiopicroside for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a secoiridoid compound. Published research indicates its potential as an antioxidant and may possess antifungal properties. It has been shown to suppress superoxide (B77818) generation, suggesting anti-inflammatory potential.
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: There is currently limited published data on the specific effective concentration range of this compound in various cell lines. As a general starting point for a novel compound, a wide concentration range is recommended for initial screening. Based on studies of other glucoside compounds with neuroprotective or anti-inflammatory effects, a range of 0.1 µM to 100 µM could be a reasonable starting point for dose-response experiments. For example, in studies with other natural compounds on SH-SY5Y neuroblastoma cells, concentrations between 1 µM and 50 µM have been shown to be effective. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of the compound in my cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing during dilution: Ensure the stock solution is vortexed well before making serial dilutions. When adding the compound to the cell culture medium, vortex or gently pipette up and down immediately to ensure proper mixing.
-
Pre-warming the medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Reduce the final concentration: The concentration you are using may be above the solubility limit of the compound in your specific medium. Try testing lower concentrations.
-
Use of a solubilizing agent: In some cases, a small amount of a non-toxic solubilizing agent like Pluronic F-68 can be used, but its compatibility with your cell line and experimental goals must be verified.
Q5: Which signaling pathways are potentially modulated by this compound?
A5: While direct evidence for this compound is limited, related glucoside compounds have been shown to modulate key inflammatory and stress-response pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Therefore, it is plausible that this compound may exert its biological effects through these pathways.
Troubleshooting Guides
Issue 1: High background or inconsistent results in bioassays.
-
Possible Cause: Compound degradation.
-
Troubleshooting Steps:
-
Ensure the stock solution is fresh and has been stored properly in aliquots to avoid freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Consider the stability of the compound in your cell culture medium over the time course of your experiment. A stability test can be performed by incubating the compound in the medium for different durations and then analyzing its concentration or activity.
-
-
Possible Cause: Interference with assay components.
-
Troubleshooting Steps:
-
Run a control with the compound in cell-free assay medium to check for any direct interference with the assay reagents (e.g., colorimetric or fluorescent substrates).
-
If interference is detected, consider using an alternative assay or a different detection method.
-
Issue 2: No observable effect of the compound.
-
Possible Cause: Sub-optimal concentration range.
-
Troubleshooting Steps:
-
Widen the concentration range tested. It is possible the effective concentration is higher or lower than initially predicted.
-
Ensure the compound is fully dissolved in the culture medium. Check for any visible precipitation.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal incubation time for observing an effect. Biological responses can vary from a few hours to over 24 hours.
-
-
Possible Cause: Cell line is not responsive.
-
Troubleshooting Steps:
-
Consider using a different cell line that is more relevant to the biological activity you are investigating (e.g., a macrophage cell line for inflammation studies).
-
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from dosage optimization studies. The data presented here is hypothetical and based on findings for similar compounds. Researchers should generate their own data for this compound.
| Cell Line | Assay | Parameter Measured | Concentration Range Tested (µM) | IC50 / EC50 (µM) | Optimal Concentration (µM) | Notes |
| RAW 264.7 | MTT Assay | Cell Viability | 0.1 - 200 | > 100 | ≤ 100 | Determine non-toxic range first. |
| RAW 264.7 | Griess Assay | Nitric Oxide Production | 1 - 100 | ~25 | 10 - 50 | LPS-stimulated cells. |
| SH-SY5Y | MTT Assay | Cell Viability | 0.1 - 200 | > 100 | ≤ 100 | Determine non-toxic range first. |
| SH-SY5Y | DCFDA Assay | Reactive Oxygen Species | 1 - 50 | ~15 | 5 - 25 | H2O2-induced oxidative stress. |
| BV-2 | ELISA | TNF-α Secretion | 1 - 100 | ~30 | 10 - 50 | LPS-stimulated cells. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay in RAW 264.7 cells)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing different concentrations of this compound and incubate for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Visualizations
Technical Support Center: NMR Analysis of 6'-O-beta-D-glucosylgentiopicroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6'-O-beta-D-glucosylgentiopicroside. The information provided is designed to help identify and resolve common artifacts and issues encountered during NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound in CD3OD?
A1: The reported 1H and 13C NMR chemical shifts for this compound, a secoiridoid glycoside isolated from Gentiana scabra, in deuterated methanol (B129727) (CD3OD) are summarized in the table below. These values are critical for distinguishing true compound signals from potential artifacts.
Q2: My 1H NMR spectrum shows broad signals for the hydroxyl protons. Is this normal?
A2: Yes, broad signals for hydroxyl (-OH) protons are a common occurrence in the 1H NMR spectra of glycosides, especially when using solvents like chloroform-d (B32938) (CDCl3).[1] In protic solvents like methanol-d4 (B120146) (CD3OD), these labile protons may exchange with deuterium (B1214612), leading to their disappearance from the spectrum. To confirm if a broad peak corresponds to an -OH proton, you can add a drop of D2O to your NMR tube and re-acquire the spectrum; the hydroxyl peak should diminish or disappear.
Q3: I am observing unexpected peaks in my spectrum. How can I identify if they are solvent impurities?
A3: Residual solvent signals are a frequent source of artifact peaks in NMR spectra. The chemical shifts of these impurities are well-documented. For example, residual acetone (B3395972) often appears as a singlet around δ 2.05 ppm in CDCl3, while water can appear at various chemical shifts depending on the solvent and temperature. Refer to the table of common NMR solvent impurities to identify potential contaminants.
Q4: The baseline of my spectrum is distorted or "rolling." What causes this and how can I fix it?
A4: A distorted baseline can arise from several factors, including a very strong solvent signal, incorrect receiver gain settings, or issues with the first few data points of the Free Induction Decay (FID). This can often be corrected during data processing using baseline correction algorithms available in most NMR software packages. Manual correction by selecting points in the baseline that are known to be free of signals is also an effective method.
Q5: My signal integrations are not accurate. What could be the problem?
A5: Inaccurate integration can be a result of poor phasing, a distorted baseline, or low signal-to-noise ratio.[2] Ensure that the spectrum is properly phased and the baseline is corrected before integrating the signals. For low concentration samples, increasing the number of scans can improve the signal-to-noise ratio, leading to more reliable integrations.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the NMR analysis of this compound.
Issue 1: Signal Overlap in the 1H NMR Spectrum
Signal overlap, particularly in the sugar region (δ 3.0-5.0 ppm), is a common challenge in the NMR analysis of glycosides.
Troubleshooting Workflow:
Caption: A workflow for resolving overlapping signals in the 1H NMR spectrum.
Detailed Steps:
-
Optimize Acquisition Parameters: Changing the solvent can alter the chemical shifts of protons due to differences in polarity and hydrogen bonding, which may resolve overlapping signals.[1] Experimenting with different temperatures can also improve signal dispersion.
-
Acquire 2D NMR Spectra: If signal overlap persists, 2D NMR techniques are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the gentiopicroside (B1671439) and glucose units.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since 13C spectra have a much wider chemical shift range, this is highly effective at resolving proton signal overlap.[1]
-
Issue 2: Phasing and Baseline Problems
Incorrect phasing and baseline distortion are common processing artifacts that can obscure real signals and lead to inaccurate interpretation.
Troubleshooting Workflow:
Caption: A workflow for correcting phasing and baseline issues in NMR spectra.
Detailed Steps:
-
Manual Phasing: While automatic phasing algorithms are available, manual correction often yields better results. Adjust the zero-order (ph0) and first-order (ph1) phase constants until all peaks are in pure absorption mode (symmetrical with no dipping below the baseline).
-
Baseline Correction: After phasing, apply a baseline correction. Most NMR software offers polynomial fitting or other algorithms for automatic correction. For complex spectra, manual selection of baseline points may be necessary to avoid distorting broad signals.
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts of this compound in CD3OD
| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, mult., J in Hz) |
| Gentiopicroside Moiety | ||
| 1 | 98.7 | 5.71 (d, J=2.0) |
| 3 | 149.9 | 7.49 (s) |
| 4 | 103.0 | |
| 5 | 134.9 | 5.89 (ddd, J=17.5, 10.5, 8.5) |
| 6 | 115.8 | 4.41 (d, J=14.5) |
| 4.29 (d, J=14.5) | ||
| 7 | 69.8 | 4.38 (m) |
| 8 | 126.1 | 5.29 (dd, J=17.5, 2.0) |
| 5.25 (dd, J=10.5, 2.0) | ||
| 9 | 45.9 | 3.23 (m) |
| 10 | 166.7 | |
| Glucose Moiety (Glc) | ||
| 1' | 100.0 | 4.88 (d, J=8.0) |
| 2' | 74.9 | 3.29 (m) |
| 3' | 78.0 | 3.44 (m) |
| 4' | 71.7 | 3.35 (m) |
| 5' | 77.9 | 3.40 (m) |
| 6' | 69.8 | 3.88 (dd, J=12.0, 5.5) |
| 3.70 (dd, J=12.0, 2.0) | ||
| Glucose Moiety (Glc') | ||
| 1'' | 104.4 | 4.28 (d, J=8.0) |
| 2'' | 75.1 | 3.21 (m) |
| 3'' | 78.1 | 3.38 (m) |
| 4'' | 71.8 | 3.32 (m) |
| 5'' | 78.2 | 3.36 (m) |
| 6'' | 62.9 | 3.86 (dd, J=12.0, 5.5) |
| 3.67 (dd, J=12.0, 2.0) |
Data adapted from Kakuda et al., J. Nat. Prod. 2001, 64, 12, 1574-1575.
Table 2: Common NMR Solvent Impurities and their 1H Chemical Shifts
| Solvent | Impurity | Chemical Shift (δH) | Multiplicity |
| CDCl3 | Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s | |
| Ethyl Acetate | 1.26, 2.05, 4.12 | t, s, q | |
| Water | 1.56 | s | |
| CD3OD | Acetone | 2.08 | s |
| Benzene | 7.37 | s | |
| Water | 4.87 | s | |
| DMSO-d6 | Acetone | 2.09 | s |
| Water | 3.33 | s |
Note: Chemical shifts of impurities can vary slightly depending on temperature and sample concentration.
Experimental Protocols
Sample Preparation for NMR Analysis
Given that this compound is a polar glycoside, proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)
-
Deuterated methanol (CD3OD, 99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton wool
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CD3OD to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Prepare a filter by placing a small plug of cotton wool into a glass Pasteur pipette.
-
Filter the sample solution through the cotton plug directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Standard 1D 1H NMR Acquisition
This protocol outlines the acquisition of a standard 1D proton NMR spectrum.
Spectrometer Setup:
-
Ensure the spectrometer is locked on the deuterium signal of CD3OD and properly shimmed.
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (or a similar pulse program with water suppression if necessary)
-
Number of Scans (ns): 16 (increase for dilute samples)
-
Receiver Gain (rg): Set automatically by the spectrometer
-
Acquisition Time (aq): 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K
Processing Parameters:
-
Fourier Transform: Apply an exponential window function with a line broadening (lb) of 0.3 Hz before Fourier transformation.
-
Phasing: Manually correct the phase of the spectrum.
-
Baseline Correction: Apply an automatic or manual baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak of CD3OD (δH = 3.31 ppm).
References
Preventing degradation of 6'-O-beta-D-glucosylgentiopicroside during experiments
Technical Support Center: 6'-O-beta-D-glucosylgentiopicroside
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an iridoid glycoside.[1] The stability of this compound is crucial for accurate experimental results, particularly in pharmacological and analytical studies, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors contributing to the degradation of iridoid glycosides like this compound are pH, temperature, and enzymatic activity.[2] Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to hydrolysis of the glycosidic bonds. The presence of β-glucosidase enzymes can also specifically cleave the sugar moieties.
Q3: How should I store a pure sample of this compound?
A3: Pure this compound should be stored as a dry powder in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in water, methanol (B129727), ethanol (B145695), and DMSO.[3] For experimental work, it is advisable to prepare solutions fresh and store them at low temperatures for short periods if necessary.
Troubleshooting Guides
Issue 1: Loss of compound during extraction from plant material.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation: Plant material may contain endogenous β-glucosidases that become active upon cell lysis. | Blanch or freeze-dry the plant material immediately after harvesting to deactivate enzymes. Alternatively, use organic solvents like methanol or ethanol for the initial extraction, as they can help to denature enzymes. |
| High Temperatures: Prolonged exposure to high temperatures during extraction can cause thermal degradation. | Employ extraction methods that use moderate temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. If using reflux extraction, minimize the duration and temperature. |
| Inappropriate Solvent: The chosen solvent may not be efficient for extracting the target compound. | Methanol and ethanol are generally effective for extracting iridoid glycosides. Hot water extraction can also be efficient but may increase the risk of enzymatic degradation if enzymes are not deactivated first.[4] |
Issue 2: Degradation of the compound in solution during analysis (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Unstable pH of the Mobile Phase: Acidic or alkaline mobile phases can cause hydrolysis of the glycosidic bond during long analytical runs. | Buffer the mobile phase to a neutral or slightly acidic pH (pH 5-7). A study on gentiopicroside (B1671439) showed it is most stable at acidic pH (1.2) and degrades more rapidly as the pH becomes neutral to alkaline. |
| High Column Temperature: Elevated column temperatures in HPLC can accelerate degradation. | Maintain the HPLC column at a controlled, moderate temperature (e.g., 25°C). |
| Contamination with β-glucosidase: Microbial contamination of buffers or samples can introduce enzymes. | Use freshly prepared, high-purity solvents and buffers. Filter all solutions through a 0.22 µm filter before use. |
Data Presentation
Table 1: Stability of Gentiopicroside (as a proxy for this compound) at Various pH Levels
Data is for gentiopicroside after 48 hours of incubation and is intended to serve as a guideline for the stability of its glycosylated derivative.
| pH | Buffer | % Degradation |
| 1.2 | Diluted Hydrochloric Acid | 2.6% |
| 6.8 | Phosphate Buffer | 7.9% |
| 7.4 | Phosphate Buffer | 20.2% |
| 8.0 | Phosphate Buffer | 34.4% |
(Source: Adapted from a study on gentiopicroside degradation)[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and then freeze-dry to deactivate endogenous enzymes. Grind the dried material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Alternatively, perform ultrasound-assisted extraction with methanol at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel or a macroporous resin.[5]
-
Protocol 2: HPLC Analysis of this compound
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. A starting condition of 10-20% methanol in water, gradually increasing to 80-90% methanol over 30-40 minutes can be effective. The aqueous phase should be slightly acidified (e.g., with 0.1% formic acid) to improve peak shape and potentially enhance stability.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[5]
-
Detection: UV detection at a wavelength determined by a UV-Vis spectral scan of the pure compound (iridoid glycosides typically have a UV maximum around 230-280 nm).
-
Sample Preparation: Dissolve the extract or pure compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in sample preparation, extraction, and analysis designed to minimize the degradation of this compound.
Caption: A diagram showing the potential degradation of this compound through hydrolysis and enzymatic activity.
References
- 1. biorlab.com [biorlab.com]
- 2. preprints.org [preprints.org]
- 3. chembk.com [chembk.com]
- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6'-O-beta-D-glucosylgentiopicroside Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6'-O-beta-D-glucosylgentiopicroside in cell-based bioassays.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for studying the anti-inflammatory effects of this compound?
A1: The murine macrophage cell line, RAW 264.7 , is a highly recommended model for assessing anti-inflammatory potential.[1][2] These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[2][3] This makes them an excellent tool for screening the inhibitory effects of compounds like this compound on inflammatory pathways.
Q2: I am investigating the potential hepatoprotective properties of this compound. Which cell line should I use?
A2: The human hepatoma cell line, HepG2 , is a well-established and widely used model for in vitro hepatotoxicity and hepatoprotective studies.[4][5][6][7] These cells retain many of the morphological and biochemical characteristics of normal human hepatocytes, making them suitable for assessing how your compound might protect against liver cell damage induced by toxins such as acetaminophen (B1664979) or carbon tetrachloride.[7]
Q3: My primary interest is in the known activity of this compound in suppressing fMLP-induced superoxide (B77818) generation. Which cell types are best for this assay?
A3: For studying N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation, neutrophils or neutrophil-like cell lines such as differentiated HL-60 cells are the most relevant models.[8][9][10] The human monocytic cell line U937 can also be differentiated into a macrophage-like phenotype and used for superoxide production assays.[11] These cells express the fMLP receptor and have the necessary cellular machinery (e.g., NADPH oxidase) to produce a superoxide burst upon stimulation.
Q4: What is the likely molecular mechanism of action for this compound's anti-inflammatory effects?
A4: While specific studies on this compound are ongoing, many anti-inflammatory natural products exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12][13][14] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[12] It is plausible that your compound inhibits the activation of NF-κB, thereby reducing the expression of inflammatory mediators.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, let the plate sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator to allow for even cell distribution. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.[15] |
| Inconsistent Incubation Times | Standardize the incubation time for all plates in your experiment. Small variations can lead to significant differences in cell proliferation. |
| Compound Precipitation | Visually inspect your compound dilutions under a microscope. If precipitates are present, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and metabolic changes, affecting reproducibility.[16] |
Problem 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Griess Assay for NO, ELISA for Cytokines)
| Possible Cause | Troubleshooting Steps |
| LPS Potency Variation | Use a fresh, high-quality source of LPS and prepare aliquots to avoid repeated freeze-thaw cycles. The potency of LPS can vary between lots, so it is advisable to test each new lot to determine the optimal concentration for stimulation. |
| Timing of Compound Treatment and LPS Stimulation | The timing of pre-incubation with your compound before LPS stimulation is critical. Optimize this timing to observe the maximal inhibitory effect. A typical pre-incubation time is 1-2 hours. |
| Cell Density | The density of RAW 264.7 cells can influence the magnitude of the inflammatory response. Ensure that cells are in the exponential growth phase and seeded at a consistent density for all experiments. |
| Interference with Assay Reagents | Some compounds can interfere with the Griess reagent or ELISA components. Run a control with your compound in cell-free media to check for any direct interaction with the assay reagents. |
| Cytotoxicity of the Compound | A decrease in inflammatory markers may be due to cell death rather than a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay at the same concentrations of your compound to ensure that the observed effects are not due to toxicity. |
Experimental Protocols & Data
Cell Seeding Densities for Bioassays
| Cell Line | Assay Type | Plate Format | Seeding Density (cells/well) |
| RAW 264.7 | Anti-inflammatory (NO, Cytokine) | 96-well | 1.5 x 10⁵ - 5 x 10⁵ |
| HepG2 | Hepatoprotective/Cytotoxicity | 96-well | 5 x 10⁴ |
| Neutrophils/dHL-60 | Superoxide Generation | 96-well | 3 x 10⁵ - 5 x 10⁵ |
Detailed Protocol: fMLP-Induced Superoxide Generation Assay
This protocol is adapted for a 96-well plate format and measures superoxide production via the reduction of cytochrome c.
Materials:
-
Neutrophils or differentiated HL-60 cells
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Cytochalasin B (CB) solution
-
Cytochrome c solution
-
fMLP solution
-
This compound stock solution
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Resuspend neutrophils in HBSS-0.1% BSA at a concentration of 3.0 × 10⁶ cells/ml.
-
Compound Pre-incubation: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 10 µL of your this compound dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
Priming: Add 10 µL of Cytochalasin B (final concentration 5 µM) and 20 µL of cytochrome c (final concentration 80 µM) to each well. Incubate at 37°C for 5 minutes.
-
Stimulation: Add 10 µL of fMLP solution (final concentration to be optimized, typically 1-10 µM) to stimulate superoxide production.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Measurement: Stop the reaction by placing the plate on ice. Measure the absorbance of the supernatant at 550 nm using a microplate reader. The amount of superoxide produced is proportional to the reduction of cytochrome c.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bbrc.in [bbrc.in]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of fMLP-induced superoxide generation and degranulation in mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Establishment of the superoxide production assay with human monocytic cell line, U937, for the evaluation of Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Extraction Methods for 6'-O-beta-D-glucosylgentiopicroside
This guide provides a detailed comparison of various extraction methods for 6'-O-beta-D-glucosylgentiopicroside, a naturally occurring iridoid glycoside. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of an optimal extraction strategy based on performance and experimental data.
Introduction
This compound is a compound of interest for its potential pharmacological activities. Efficient extraction from plant matrices is a critical first step in its study and utilization. This document compares three advanced extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), alongside conventional solvent extraction. While direct comparative studies on this compound are limited, this guide draws upon data from the extraction of structurally similar glycosides, particularly gentiopicroside, to provide a valuable comparative overview.
Quantitative Data Comparison
The following table summarizes the key performance indicators for different extraction methods based on available experimental data for related glycosides. It is important to note that yields can vary significantly depending on the plant material, solvent system, and precise experimental conditions.
| Extraction Method | Typical Solvent/Modifier | Temperature (°C) | Time | Key Advantages | Potential Drawbacks |
| Ultrasound-Assisted Extraction (UAE) | Water, Ethanol-Water mixtures | 20 - 80 | 20 - 50 min | Reduced extraction time and solvent consumption, improved efficiency.[1][2] | Localized high temperatures may cause degradation if not controlled.[1] |
| Microwave-Assisted Extraction (MAE) | Ethanol (B145695), Ethanol-Water mixtures, Ionic Liquids | 60 - 120 | 5 - 30 min | Very fast, highly efficient, reduced solvent consumption.[1][3][4] | Potential for thermal degradation if not carefully controlled.[1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with polar co-solvents (e.g., methanol, ethanol) | 40 - 60 | 1 - 3 hours | Environmentally friendly, high selectivity, solvent-free final product.[5] | High initial equipment cost, may require co-solvents for polar compounds.[5][6] |
| Conventional Solvent Extraction (Maceration) | Ethanol, Methanol, Water | Room Temperature | 24 - 48 hours | Simple setup, low cost. | Time-consuming, large solvent consumption, lower efficiency.[7] |
Experimental Protocols
Below are detailed methodologies for the discussed extraction techniques. These protocols are generalized based on common practices for glycoside extraction and should be optimized for specific applications.
1. Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
A known quantity of the powdered plant material is suspended in the chosen solvent (e.g., 70% ethanol in water) in a flask.
-
The flask is placed in an ultrasonic bath.
-
The extraction is carried out at a controlled temperature (e.g., 50°C) and frequency for a specified duration (e.g., 30 minutes).[8]
-
-
Post-Extraction:
-
The mixture is filtered or centrifuged to separate the solid plant residue from the liquid extract.
-
The solvent is evaporated under reduced pressure to obtain the crude extract.
-
Further purification steps, such as column chromatography, can be employed to isolate the target compound.[1]
-
2. Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Similar to UAE, the plant material is dried and finely ground.
-
Extraction:
-
The powdered plant material is placed in a microwave-safe extraction vessel with the appropriate solvent.[1]
-
The vessel is sealed and placed in a microwave extractor.
-
The microwave power (e.g., 400 W) and temperature are set, and the extraction is performed for a short duration (e.g., 15 minutes).[1][9]
-
-
Post-Extraction:
-
After cooling, the vessel is opened, and the extract is separated from the solid residue by filtration or centrifugation.
-
The solvent is removed by evaporation.
-
The crude extract can then be subjected to further purification.
-
3. Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The plant material is dried, ground, and packed into the extraction vessel.
-
Extraction:
-
Supercritical CO₂ is pumped through the extraction vessel containing the sample.
-
A polar co-solvent (e.g., ethanol) is often added to the CO₂ stream to enhance the extraction of polar compounds like glycosides.[6]
-
The extraction is performed at a specific temperature and pressure (e.g., 50°C and 300 bar).[1]
-
-
Post-Extraction:
-
The pressure is reduced, causing the CO₂ to return to a gaseous state and separate from the extract.
-
The collected extract is largely free of the extraction solvent.
-
Further purification may be necessary to isolate this compound.
-
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Quantification of β-Sitosterol β-d-Glucoside of an Ethanolic Extract Obtained by Microwave-Assisted Extraction from Agave angustifolia Haw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Supercritical fluid extraction of grape glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green and Efficient PEG-Based Ultrasonic-Assisted Extraction of Polysaccharides from Tree Peony Pods and the Evaluation of Their Antioxidant Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 6'-O-beta-D-glucosylgentiopicroside and Synthetic Gentiopicroside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the naturally occurring secoiridoid, 6'-O-beta-D-glucosylgentiopicroside, and various synthetic analogs of its parent compound, gentiopicroside (B1671439). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as therapeutic agents.
Introduction
Gentiopicroside, a major active component isolated from plants of the Gentiana species, has long been recognized for its diverse pharmacological effects, including anti-inflammatory, hepatoprotective, and antiviral properties. Its glycosylated derivative, this compound, has also demonstrated notable biological activity. In the quest for enhanced therapeutic efficacy and improved pharmacokinetic profiles, numerous synthetic analogs of gentiopicroside have been developed and evaluated. This guide aims to collate and compare the biological activities of these compounds to aid in future drug discovery and development efforts.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound, gentiopicroside, and its synthetic analogs. Direct comparative studies for this compound against synthetic analogs are limited; therefore, gentiopicroside is used as the primary reference for comparison with its synthetic derivatives.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Superoxide (B77818) Generation | fMLP-induced human neutrophils | Strong suppression of superoxide generation | [1] |
| Gentiopicroside | NO, PGE₂, IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, PGE₂, and IL-6 production | [2] |
| Synthetic Analog (P23) | Ear Edema | Xylene-induced mouse ear swelling | Inhibition rate of 57.26% at 0.28 mmol/kg (higher than celecoxib (B62257) at 46.05%) | [3] |
| Synthetic Analog (PL-2) | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 5.70 µg/mL | [4] |
| Synthetic Analog (PL-7) | In vivo anti-inflammatory | Xylene-induced mouse ear swelling | More active than gentiopicroside | [4][5] |
| Synthetic Analog (PL-8) | In vivo anti-inflammatory | Xylene-induced mouse ear swelling | More active than gentiopicroside | [4][5] |
Table 2: Antiviral Activity
| Compound | Virus | Model System | IC₅₀ | Reference |
| Synthetic Analog (11a) | Influenza Virus | In vitro | 39.5 µM | [6] |
| Synthetic Analog (13d) | Influenza Virus | In vitro | 45.2 µM | [6] |
| Synthetic Analog (16) | Influenza Virus | In vitro | 44.0 µM | [6] |
Table 3: Hepatoprotective Activity
| Compound | Assay | Model System | Key Findings | Reference |
| Gentiopicroside | Apoptosis | Arachidonic acid-induced HepG2 cells | Apoptosis reduced by over 50% | [7][8] |
| Gentiopicroside | ATP Production | HepG2 cells | ATP production improved by over 60% | [7][8] |
| Gentiopicroside | Oxidative Stress | Leflunomide (B1674699)/methotrexate-treated arthritic rats | Ameliorated oxidative stress by increasing antioxidant enzymes (SOD, GSH, CAT) and reducing MDA | [9] |
| Gentiopicroside | Liver Injury | ANIT-induced cholestatic rats | Alleviated liver damage and reversed pathological changes in metabolites and proteins | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of test compounds on the production of inflammatory mediators (e.g., NO, PGE₂, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., gentiopicroside, synthetic analogs) for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂) and Interleukin-6 (IL-6): The levels of PGE₂ and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
-
Data Analysis: The inhibitory concentration 50 (IC₅₀) values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Anti-inflammatory Assay: Xylene-Induced Mouse Ear Edema
Objective: To assess the topical anti-inflammatory activity of test compounds in a mouse model of acute inflammation.
Methodology:
-
Animals: Male Kunming mice are used for the experiment.
-
Grouping: The mice are randomly divided into control, model, positive control (e.g., celecoxib), and test compound groups.
-
Induction of Edema: A fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.
-
Compound Administration: The test compounds or reference drug are administered orally or topically before or after the application of xylene.
-
Evaluation of Edema: After a specific time (e.g., 2 hours), the mice are euthanized, and circular sections from both ears are punched out and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema is calculated using the following formula:
-
Inhibition (%) = [(Edema_model - Edema_treated) / Edema_model] x 100
-
Signaling Pathways and Mechanisms of Action
The biological activities of gentiopicroside and its analogs are often attributed to their modulation of key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway in Inflammation
Gentiopicroside has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins. Gentiopicroside can suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by gentiopicroside.
Nrf2 Signaling Pathway in Hepatoprotection
The hepatoprotective effects of gentiopicroside are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding antioxidant enzymes such as SOD, GSH, and CAT. Gentiopicroside can promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system and protecting liver cells from damage.
Caption: Activation of the Nrf2 signaling pathway by gentiopicroside.
Conclusion
The available evidence suggests that this compound and synthetic analogs of gentiopicroside are promising candidates for the development of new therapeutic agents. While this compound shows potent antioxidant activity, synthetic modifications to the gentiopicroside scaffold have yielded analogs with enhanced anti-inflammatory and antiviral activities. Further research, including direct comparative studies and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these compounds. The modulation of the NF-κB and Nrf2 signaling pathways appears to be a key mechanism underlying their beneficial effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of gentiopicroside derivatives as potential antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effect of gentiopicroside in combination with leflunomide and/or methotrexate in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Hepatoprotective Effect of Gentiopicroside on Alpha-Naphthylisothiocyanate-Induced Cholestatic Liver Injury in Rats by Comprehensive Proteomic and Metabolomic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Evaluating 6'-O-beta-D-glucosylgentiopicroside Against Known Enzyme Inhibitors
A Framework for Comparative Analysis in Drug Discovery
Comparative Analysis of Known Inhibitors
To establish a baseline for comparison, the following tables summarize the inhibitory concentrations (IC50) of widely recognized inhibitors for α-glucosidase and PTP1B.
Table 1: α-Glucosidase Inhibitory Activity
| Inhibitor | IC50 (µM) | Target Enzyme | Notes |
| Acarbose | 0.0013–1998.79 | α-Glucosidase | Acarbose is a widely used anti-diabetic drug that acts as a competitive inhibitor of α-glucosidase.[1] The significant variability in its reported IC50 value can be attributed to differing experimental conditions, such as the source of the enzyme and the substrate used.[1] |
| 6'-O-beta-D-glucosylgentiopicroside | Data Not Available | α-Glucosidase | Experimental evaluation is required. |
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
| Inhibitor | IC50 (µM) | Target Enzyme | Notes |
| Ertiprotafib | >20 (active site); potent as non-competitive inhibitor | PTP1B | Initially identified as an active site inhibitor, further studies suggest Ertiprotafib acts as a non-competitive inhibitor of PTP1B.[1][2] It has been investigated in clinical trials for type 2 diabetes.[2] |
| Ursolic Acid | 3.54 ± 0.06 | PTP1B | A natural product known to be an allosteric inhibitor of PTP1B.[2] |
| This compound | Data Not Available | PTP1B | Experimental evaluation is required. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental data. The following are standard in vitro protocols for assessing the inhibitory activity against α-glucosidase and PTP1B.
In Vitro α-Glucosidase Inhibition Assay
This assay spectrophotometrically determines the inhibitory effect of a compound on the activity of α-glucosidase.
-
Enzyme and Substrate Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound (e.g., this compound) at various concentrations.
-
Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro PTP1B Inhibition Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant human PTP1B in a buffer containing Tris-HCl, EDTA, and dithiothreitol (B142953) (DTT).
-
Prepare a solution of the substrate, p-nitrophenyl phosphate (pNPP), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the PTP1B enzyme solution and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Start the reaction by adding the pNPP substrate solution.
-
After a further incubation period, stop the reaction (e.g., by adding a strong base).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
Caption: α-Glucosidase Inhibition Signaling Pathway.
Caption: PTP1B Inhibition Signaling Pathway.
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
Unraveling the Bioactivity of 6'-O-beta-D-glucosylgentiopicroside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6'-O-beta-D-glucosylgentiopicroside derivatives, focusing on their anti-inflammatory and antiviral properties. By examining the impact of structural modifications on biological outcomes, this document aims to inform future drug design and development efforts in this promising class of natural product derivatives. The information presented is based on a comprehensive review of preclinical studies, with quantitative data summarized for direct comparison and detailed experimental protocols provided for methodological insight.
Comparative Analysis of Biological Activity
Recent research has focused on modifying the gentiopicroside (B1671439) scaffold to enhance its therapeutic potential. Key strategies have involved alterations to the sugar moiety and other parts of the molecule to decrease polarity and improve bioavailability. These modifications have led to derivatives with notable anti-inflammatory and antiviral activities.[1][2]
Anti-Inflammatory Activity
A series of novel gentiopicroside derivatives have been synthesized and evaluated for their anti-inflammatory effects. Several of these compounds have demonstrated superior activity compared to the parent compound, gentiopicroside.[3][4] The proposed mechanism for their anti-inflammatory action involves the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] This inhibition leads to the downregulation of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6).[3][4]
Molecular docking studies suggest that these derivatives can effectively bind to COX-2 and iNOS.[3][4] Furthermore, the anti-inflammatory effects of gentiopicroside and its derivatives are linked to the modulation of critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][6]
Table 1: Comparison of Anti-Inflammatory Activity of Gentiopicroside Derivatives
| Compound | Modification | In Vivo Model | Inhibition Rate (%) | In Vitro Target | Key Findings | Reference |
| Gentiopicroside | Parent Compound | Xylene-induced mouse ear swelling | - | COX-2 | Main active anti-inflammatory ingredient of Gentiana officinalis H. Smith.[2] | [2] |
| P23 | Introduction of a hydrophobic cyclic acetal | Xylene-induced mouse ear swelling | 57.26% (at 0.28 mmol·kg⁻¹) | COX-2, iNOS | More active than the parent compound and the positive control drug, celecoxib (B62257) (46.05%).[3][4] | [3][4] |
| P7, P14, P16, P21, P24 | Introduction of hydrophobic cyclic acetals | - | - | COX-2, iNOS | Showed high docking scores in accordance with their potent anti-inflammatory activity.[3][4] | [3][4] |
Antiviral Activity
In addition to anti-inflammatory effects, derivatives of gentiopicroside have been investigated for their antiviral properties, particularly against the influenza virus. Modifications to the sugar moiety have been shown to be beneficial for enhancing anti-influenza activity.[1]
Table 2: Comparison of Anti-Influenza Virus Activity of Gentiopicroside Derivatives
| Compound | Modification | In Vitro Assay | IC₅₀ (µM) | Key Findings | Reference |
| 11a | 2′,3′,6′-tri-O-benzoyl-4′-O-methylsulfonyl gentiopicroside | Anti-influenza virus activity | 39.5 | Modification of the sugar moiety was helpful for enhancing anti-influenza activities. | [1][7] |
| 13d | 4′-fluoro-4′-deoxygentiopicroside | Anti-influenza virus activity | 45.2 | Modification of the sugar moiety was helpful for enhancing anti-influenza activities. | [1][7] |
| 16 | 2′,3′,6′-Tri-O-benzoyl-4′,5′-olefin gentiopicroside | Anti-influenza virus activity | 44.0 | Modification of the sugar moiety was helpful for enhancing anti-influenza activities. | [1][7] |
Experimental Protocols
In Vitro Anti-Inflammatory Assays
Cell Culture and Treatment: Mouse macrophage cell line RAW264.7 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are then treated with various concentrations of the gentiopicroside derivatives.[2][3][4]
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[3][4]
-
Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) Production: The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][3][4]
In Vivo Anti-Inflammatory Assay
Xylene-Induced Mouse Ear Swelling: This is a common animal model for acute inflammation. Xylene is applied to the surface of a mouse's ear to induce swelling. The gentiopicroside derivatives are administered to the mice, and the degree of ear swelling is measured and compared to a control group to determine the anti-inflammatory effect.[2][3][4]
Anti-Influenza Virus Assay
The specific details of the anti-influenza virus assays were not fully available in the reviewed abstracts. However, such assays typically involve infecting a suitable cell line with the influenza virus and then treating the cells with the test compounds. The inhibitory activity is determined by measuring the reduction in viral replication, often through methods like plaque reduction assays or quantification of viral proteins or nucleic acids.
Visualizing Molecular Structures and Pathways
General Structure of this compound and Modification Sites
Caption: General structure of this compound highlighting key modification sites.
Signaling Pathway in Inflammation Modulated by Gentiopicroside Derivatives
Caption: Proposed anti-inflammatory signaling pathway modulated by gentiopicroside derivatives.
References
- 1. Design, synthesis and biological evaluation of gentiopicroside derivatives as potential antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, and anti-inflammatory activities of gentiopicroside derivatives [cjnmcpu.com]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 6'-O-beta-D-glucosylgentiopicroside from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Secoiridoid Glycoside
6'-O-beta-D-glucosylgentiopicroside, a notable secoiridoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this compound from various plant sources, focusing on quantitative data, experimental protocols for its isolation and analysis, and its putative mechanism of action through cellular signaling pathways.
Quantitative Comparison from Plant Sources
While direct comparative studies detailing the yield and purity of this compound from a wide array of plant species remain limited in publicly accessible literature, data on the closely related and often co-occurring secoiridoid, gentiopicroside (B1671439), provides valuable insights into the quantitative variations across different members of the Gentiana genus. The content of these compounds can be influenced by factors such as the specific species, the part of the plant used (roots, aerial parts), and the geographical location of cultivation.
One study on various Caucasian Gentiana species provides a comparative analysis of gentiopicroside content, which can serve as a proxy for estimating the potential yields of its glycosylated form, this compound, in these plants.
| Plant Species | Plant Part | Gentiopicroside Content (mg/g of extract) |
| Gentiana asclepiadea | Roots (n-butanol fraction) | 442.89[1] |
| Gentiana lutea | Roots | 4.46 - 9.53% of total extract[2] |
| Gentiana cruciata | Not Specified | Gentiopicroside is a main compound |
| Gentiana pneumonanthe | Not Specified | Gentiopicroside is a main compound |
| Gentiana dinarica | Not Specified | Contains gentiopicroside |
| Gentiana scabra | Not Specified | Contains gentiopicroside |
Note: The data presented is for gentiopicroside, a structurally related precursor, and is intended to provide a comparative perspective on the potential for isolating this compound from these sources. Further targeted quantitative analysis of this compound is recommended for precise comparison.
Experimental Protocols
The isolation and quantification of this compound from plant matrices typically involve a multi-step process encompassing extraction, purification, and analytical determination.
Extraction of Secoiridoid Glycosides
A common method for extracting secoiridoids from Gentiana species involves solvent extraction.
-
Plant Material Preparation: The selected plant parts (e.g., roots of Gentiana straminea or Gentiana asclepiadea) are dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol. Maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed. For instance, dried and powdered roots can be extracted with methanol at room temperature for an extended period.
-
Concentration: The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification by Column Chromatography
The crude extract, containing a mixture of compounds, is subjected to chromatographic techniques for the isolation of this compound.
-
Initial Fractionation: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).
-
Column Chromatography: The enriched fraction is then subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) is used to separate the individual compounds.
-
Preparative HPLC: For final purification and to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is often employed.
Quantitative Analysis by HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of secoiridoids in plant extracts.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents: (A) water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile (B52724) or methanol. The gradient is programmed to start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength (λmax) of the secoiridoid glycosides, which is usually around 240-260 nm.
-
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the compound in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.
Signaling Pathway and Mechanism of Action
The biological activities of this compound, particularly its antioxidant and anti-inflammatory effects, are believed to be mediated through the modulation of key cellular signaling pathways. Based on studies of related secoiridoids and other glycosides, a putative mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Putative inhibition of the NF-κB signaling pathway.
Mechanism Description:
Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate cell surface receptors like Toll-like Receptors (TLRs). This activation triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65) in the cytoplasm, keeping it in an inactive state.
Phosphorylation of IκBα marks it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway. A likely point of intervention is the inhibition of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would result in the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes and thus dampening the inflammatory response. This proposed mechanism is supported by studies on other secoiridoids and glycosides which have demonstrated NF-κB inhibitory activity.
Conclusion
This compound represents a promising natural compound with significant antioxidant and anti-inflammatory potential. While a comprehensive comparative analysis of its yield and purity from various plant sources is an area for future research, existing data on related compounds in the Gentiana genus provide a solid foundation for selecting promising plant candidates for its isolation. The established experimental protocols for extraction, purification, and quantification offer a clear roadmap for researchers. Furthermore, the elucidation of its mechanism of action, likely through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further investigation and development as a potential therapeutic agent. This guide serves as a valuable resource for scientists and professionals in the field, facilitating further exploration and application of this interesting secoiridoid glycoside.
References
- 1. Chemical composition, antioxidant and antigenotoxic activities of different fractions of Gentiana asclepiadea L. roots extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6'-O-beta-D-glucosylgentiopicroside: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 6'-O-beta-D-glucosylgentiopicroside, a naturally derived iridoid glycoside. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, this document synthesizes general best practices for the management of similar, non-hazardous solid organic chemical waste. Adherence to institutional Environmental Health and Safety (EHS) guidelines and local regulations is paramount.
Key Compound Characteristics for Disposal Consideration
| Property | Data | Implications for Disposal |
| Chemical Name | This compound | Use the full chemical name on all waste labels for clear identification. |
| Molecular Formula | C22H30O14 | As a solid organic compound, it should be segregated from inorganic and reactive waste streams. |
| Appearance | White to off-white solid[1] | Spills of the solid material should be managed to avoid dust generation. |
| Known Hazards | Not well-documented. | In the absence of specific hazard data, it is prudent to treat this compound as a chemical waste with unknown toxicity and handle it with standard laboratory precautions.[2] |
| Incompatible Materials | Strong oxidizing agents.[2][3] | Segregate waste containing this compound from strong oxidizing agents to prevent potentially hazardous reactions.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the point of generation is critical to ensure safe handling and disposal.
-
Unused or Surplus Solid: Characterize as "Non-hazardous solid organic waste."
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips should be considered "Solid laboratory waste contaminated with this compound."
-
Empty Containers: The original containers of the compound must be decontaminated before being discarded.
-
Aqueous Solutions: Solutions containing the compound should be collected as "Aqueous chemical waste."
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Carefully sweep or wipe up any solid material, minimizing dust formation.
-
Place the solid waste into a designated, chemically compatible, and sealable container.
-
Clearly label the container with "Waste this compound" and the approximate quantity.
-
-
Contaminated Labware:
-
Collect all contaminated disposable items in a dedicated, lined waste container.
-
Label the container clearly as "Solid waste contaminated with this compound."
-
-
Aqueous Solutions:
-
Pour aqueous solutions containing the compound into a designated, leak-proof container for non-hazardous aqueous waste.
-
Never dispose of chemical solutions down the drain without explicit approval from your institution's EHS department.[2]
-
Step 3: Decontamination of Empty Containers
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water) a minimum of three times.
-
Rinsate Collection: Collect the rinsate and dispose of it as "Aqueous chemical waste."
-
Label Defacement: Completely remove or obscure the original product label.
-
Final Disposal: Once decontaminated, the empty container can typically be disposed of in the regular laboratory recycling or trash, in accordance with institutional policies.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store all sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste contractor.
-
Record Keeping: Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal, as this is a common regulatory requirement and good laboratory practice.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste streams.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 6'-O-beta-D-glucosylgentiopicroside
This guide provides immediate and essential safety protocols for laboratory professionals handling 6'-O-beta-D-glucosylgentiopicroside. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the known hazard classifications indicate a need for thorough protection. The compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct skin contact to avoid skin irritation[2][4]. The specific glove material should be chosen based on the solvent used. |
| Body Protection | A lab coat, long-sleeved jacket, and long trousers. An apron may be necessary for splash hazards. | Provides a barrier against accidental spills and contamination of personal clothing[2][4]. |
| Respiratory Protection | A certified particle filtering half mask (e.g., N95) or a half mask with appropriate filters. | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form[2][4][5]. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the appropriate respiratory protection.
-
Wear safety goggles or a face shield.
-
Put on chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.
-
-
Handling the Compound :
-
If working with a solid, handle it carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoid all direct contact with the compound.
-
-
Post-Handling :
-
Decontaminate the work area thoroughly.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Classification : All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Containerization : Dispose of contaminated gloves, wipes, and other disposable materials in a dedicated, clearly labeled hazardous waste container.
-
Surplus Compound : Unused or expired this compound should be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Regulatory Compliance : All waste disposal must adhere to local, regional, and national hazardous waste regulations.
Experimental Workflow for Safe Handling
References
- 1. 6'-O-β-D-Glucosylgentiopicroside | 115713-06-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
